Phenanthren-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
phenanthren-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYIUXARJLHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227324 | |
| Record name | 4-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-86-7 | |
| Record name | 4-Hydroxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenanthrenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthren-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ED7OAK0P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenanthren-4-ol: A Comprehensive Technical Guide for Researchers
CAS Number: 7651-86-7
This technical guide provides an in-depth overview of Phenanthren-4-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. Intended for researchers, scientists, and professionals in drug development, this document covers the compound's chemical and physical properties, synthesis and purification methods, analytical techniques, and its biological context, including its metabolic pathway.
Physicochemical Properties of this compound
This compound, also known as 4-hydroxyphenanthrene, is a solid at room temperature.[1] The introduction of a hydroxyl group to the phenanthrene backbone increases its polarity compared to the parent compound.[1] A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 7651-86-7 | [1] |
| Molecular Formula | C₁₄H₁₀O | [1] |
| Molecular Weight | 194.23 g/mol | --- |
| Appearance | Pale brown solid | --- |
| Melting Point | Not Available | --- |
| Boiling Point | Not Available | --- |
| Water Solubility | 0.0087 g/L (predicted) | --- |
| logP | 4.12 (predicted) | --- |
| pKa (Strongest Acidic) | 9.44 (predicted) | --- |
| Polar Surface Area | 20.23 Ų (predicted) | --- |
Synthesis and Purification
The synthesis of this compound can be approached through established methods for constructing the phenanthrene skeleton, followed by or incorporating the introduction of the hydroxyl group. While a singular, optimized protocol for this compound is not extensively documented, the following general synthetic strategies for phenanthrene derivatives are applicable.
Synthetic Approaches
2.1.1. Haworth Synthesis: This classical method involves the Friedel-Crafts acylation of a naphthalene derivative with succinic anhydride, followed by a series of reduction and cyclization steps to build the third aromatic ring.[2][3] To achieve the specific substitution pattern of this compound, a suitably substituted naphthalene precursor would be required.
2.1.2. Pschorr Phenanthrene Synthesis: This method relies on the intramolecular cyclization of a diazonium salt derived from an α-aryl-o-aminocinnamic acid derivative.[4]
2.1.3. Modern Palladium-Catalyzed Cross-Coupling Reactions: Contemporary methods offer efficient routes to phenanthrene derivatives through domino one-pot reactions. These often involve palladium-catalyzed coupling of aryl halides and other precursors, providing a versatile and high-yielding approach to functionalized phenanthrenes.[5]
General Experimental Protocol for Palladium-Catalyzed Synthesis (Adapted)
This protocol provides a general framework for the synthesis of a phenanthrene derivative, which can be adapted for this compound with appropriate starting materials.
Materials:
-
Aryl iodide
-
ortho-Bromobenzoyl chloride
-
Norbornadiene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the aryl iodide (1.0 equiv), ortho-bromobenzoyl chloride (1.2 equiv), norbornadiene (2.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.125 equiv), and Cs₂CO₃ (2.25 equiv) in DMF under a nitrogen atmosphere.[5]
-
Stir the mixture at 105 °C for 10 hours.[5]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and brine.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[5]
-
Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.[5]
Purification
The crude this compound can be purified using standard laboratory techniques:
-
Column Chromatography: This is a primary method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a suitable eluent system (e.g., petroleum ether/ethyl acetate) is typically employed.[5]
-
Recrystallization: Further purification can be achieved by recrystallizing the product from an appropriate solvent or solvent mixture.
Analytical Methods
The identification and quantification of this compound are crucial for research and quality control. The following analytical techniques are commonly used for the analysis of hydroxyphenanthrenes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of phenanthrene metabolites.
Typical HPLC Parameters:
-
Mobile Phase: A gradient of acetonitrile and water is often used.[6][7]
-
Detection: A photodiode array (PDA) detector allows for the monitoring of absorbance at specific wavelengths.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the analysis of this compound, particularly in complex biological matrices. Derivatization is often required to improve the volatility of the hydroxylated compound.
General GC-MS Protocol Outline:
-
Sample Preparation: This may involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes.[8]
-
Derivatization: The hydroxyl group is typically converted to a less polar and more volatile derivative (e.g., a silyl ether) prior to GC analysis.
-
GC Separation: A capillary column is used to separate the components of the mixture.
-
MS Detection: The mass spectrometer provides mass-to-charge ratio information, allowing for the identification and quantification of the target analyte.
Biological Context and Signaling Pathways
This compound is a known metabolite of phenanthrene, a ubiquitous environmental pollutant.[9] Its formation is a key step in the biotransformation of phenanthrene in various organisms, including humans.
Metabolic Pathway of Phenanthrene
The metabolism of phenanthrene is primarily mediated by the cytochrome P450 (CYP) family of enzymes. These enzymes introduce an epoxide group onto the phenanthrene ring, which can then rearrange to form various hydroxylated metabolites, including this compound. This process is a crucial part of the detoxification pathway, but can also lead to the formation of reactive intermediates.
Caption: Metabolic activation of phenanthrene to this compound.
Potential Biological Activities
While research on the specific biological activities of this compound is ongoing, phenanthrene and its derivatives have been shown to exhibit a range of biological effects, including:
-
Cytotoxicity: Some phenanthrene derivatives have demonstrated cytotoxic activity against various cancer cell lines.[10]
-
Oxidative Stress: Exposure to phenanthrene can induce oxidative stress in cells.[11]
-
Endocrine Disruption: Phenanthrene is considered a potential endocrine-disrupting compound.
Further research is needed to elucidate the specific roles and mechanisms of action of this compound in biological systems.
Experimental Protocols for Biological Evaluation
To investigate the biological effects of this compound, a variety of in vitro assays can be employed. The following are standard protocols that can be adapted for this purpose.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Conclusion
This compound is a significant metabolite of phenanthrene with the potential for diverse biological activities. This guide provides a foundational resource for researchers interested in its synthesis, analysis, and biological evaluation. The provided protocols and data serve as a starting point for further investigation into the properties and potential applications of this compound in various scientific disciplines.
References
- 1. CAS 7651-86-7: 4-Hydroxyphenanthrene | CymitQuimica [cymitquimica.com]
- 2. Phenanthrene synthesis [quimicaorganica.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-HYDROXY-PHENANTHRENE CAS#: 7651-86-7 [chemicalbook.com]
- 5. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elimination and detoxification of phenanthrene assisted by a laccase from halophile Alkalibacillus almallahensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Exposure to phenanthrene affects oocyte meiosis by inducing mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phenanthren-4-ol: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenanthren-4-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon phenanthrene. This document outlines its fundamental chemical identity, including its molecular structure and IUPAC nomenclature, summarizes its key physicochemical properties, and presents a conceptual synthetic pathway. This guide is intended to serve as a foundational resource for professionals in chemical research and drug development who are interested in the potential applications of phenanthrene-based compounds.
Molecular Structure and IUPAC Name
This compound is a polycyclic aromatic hydrocarbon bearing a hydroxyl group. Its structure consists of three fused benzene rings, forming the phenanthrene core, with a hydroxyl substituent at the C4 position.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][] It is also commonly referred to as 4-hydroxyphenanthrene.[1][3] The unambiguous identification of this molecule is crucial for scientific communication and is further defined by its CAS Registry Number, 7651-86-7.[1][]
The molecular formula of this compound is C₁₄H₁₀O.[1][] Its structure is definitively represented by the SMILES (Simplified Molecular Input Line Entry System) notation: C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O.[1][] This notation encodes the connectivity of the atoms within the molecule, providing a machine-readable format for its structure.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems, informing decisions in experimental design, and predicting its potential for further functionalization.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [1][] |
| Appearance | Pale Brown Solid | [] |
| Melting Point | 113-115°C | [] |
| Boiling Point | 404.5°C at 760 mmHg | [] |
| Density | 1.244 g/cm³ | [] |
| InChI Key | SIMYIUXARJLHEA-UHFFFAOYSA-N | [1][] |
Conceptual Synthetic Pathway
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound would be essential for any research or development activities. While specific, step-by-step laboratory procedures were not detailed in the initial search, a general methodology based on common organic chemistry techniques can be outlined.
General Synthetic Protocol (Hypothetical):
-
Reaction Setup: A solution of a suitable phenanthrene precursor in an appropriate anhydrous solvent would be prepared in a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet.
-
Reagent Addition: The hydroxylating agent would be added portion-wise or via a dropping funnel at a controlled temperature (e.g., 0 °C or room temperature) to manage any exothermic reaction.
-
Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture would be quenched, and the crude product would be extracted into an organic solvent. The organic layer would then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
Purification: The crude product would be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.
-
Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: This is a generalized protocol and would require significant optimization and adaptation based on the specific synthetic route chosen.
Conclusion
This compound is a well-defined chemical entity with potential for further investigation in various scientific domains. This guide has provided the foundational information regarding its molecular structure, IUPAC name, and key physicochemical properties. The conceptual synthetic pathway and generalized experimental protocol offer a starting point for researchers interested in working with this compound. Further exploration into its biological activities and potential applications in drug discovery and materials science is warranted.
References
"Phenanthren-4-ol" spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of Phenanthren-4-ol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of key chemical entities is paramount. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (also known as 4-hydroxyphenanthrene), a hydroxylated derivative of the polycyclic aromatic hydrocarbon phenanthrene. The information herein is compiled from various databases and literature sources to serve as a foundational reference for its characterization.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
| Chemical Shift (δ) ppm | Description |
| 9.65 - 9.63 | Aromatic CH |
| 7.89 - 7.86 | Aromatic CH |
| 7.74 - 7.70 | Aromatic CH |
| 7.68 - 7.57 | Aromatic CH |
| 7.51 - 7.49 | Aromatic CH |
| 7.43 - 7.39 | Aromatic CH |
| 6.97 - 6.94 | Aromatic CH |
| 5.66 | -OH |
-
Instrument: JEOL
-
Frequency: 400 MHz
-
Solvent: CDCl₃
¹³C NMR (Carbon-13 NMR) Data [1][2]
| Chemical Shift (δ) ppm |
| 154.35 |
| 135.00 |
| 132.60 |
| 130.30 |
| 128.55 |
| 128.21 |
| 128.02 |
| 127.01 |
| 126.52 |
| 126.33 |
| 125.99 |
| 121.76 |
| 119.47 |
| 113.25 |
-
Instrument: JEOL
-
Frequency: 100.54 MHz
-
Solvent: CDCl₃
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Data [1]
| m/z | Description |
| 194 | Molecular Ion [M]⁺ |
| 165 | Fragment Ion |
| 139 | Fragment Ion |
-
Source: National Institute of Standards and Technology (NIST) database
-
NIST Number: 233419
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| ~3100-3000 | Aromatic C-H stretch | Medium to Weak |
| ~1620-1580 | Aromatic C=C stretch | Medium |
| ~1500-1400 | Aromatic C=C stretch | Medium |
| ~1260-1180 | C-O stretch | Strong |
| ~900-675 | Aromatic C-H out-of-plane bend | Strong |
Calculated IR Frequencies for this compound Radical [3]
A theoretical study provides calculated vibrational frequencies for the this compound radical, which can offer insight into the vibrational modes of the neutral molecule.
Caption: Key calculated vibrational modes for the this compound radical.
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of phenolic and polycyclic aromatic compounds.
NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound would involve the following steps:
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
The solution should be clear and free of any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
The instrument is tuned and shimmed to the sample to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are crucial due to the lower natural abundance of ¹³C.
-
Caption: A logical workflow for the spectroscopic analysis of this compound.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of phenanthrols. A typical protocol is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent, such as dichloromethane or hexane.
-
For complex matrices, a prior extraction and purification step, such as solid-phase extraction (SPE), may be necessary.[1]
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Injection: A small volume (typically 1 µL) of the sample is injected in splitless mode to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode to obtain the mass spectrum of the eluting compounds. Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.
-
Infrared Spectroscopy
For obtaining an FT-IR spectrum of a solid sample like this compound, the KBr pellet method is frequently employed:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.
-
Caption: Relationship between spectroscopic techniques and structural information for this compound.
References
Navigating the Solubility Landscape of Phenanthren-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthren-4-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is a compound of interest in various fields, including environmental science and drug discovery. Understanding its solubility in common organic solvents is a critical parameter for its extraction, purification, synthesis of derivatives, and formulation in potential therapeutic applications. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a general experimental protocol for its solubility determination, and offers insights into the expected solubility behavior based on its chemical structure.
Core Principles of Solubility
The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The overall polarity of a molecule is determined by the presence of polar functional groups and the size and nature of its carbon skeleton.
This compound possesses a large, non-polar polycyclic aromatic ring system (phenanthrene) and a polar hydroxyl (-OH) group. This amphiphilic nature suggests that its solubility will be a balance between these two opposing characteristics. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, which would enhance solubility in those solvents. Conversely, the large hydrophobic phenanthrene backbone will favor solubility in non-polar or moderately polar organic solvents that can effectively solvate the aromatic rings through van der Waals interactions.
Solubility of this compound: A Qualitative Overview
Some sources indicate that this compound is used in reactions involving tetrahydrofuran (THF) as a solvent, which implies its solubility in this moderately polar ether[2].
Comparative Solubility Data: Phenanthrene
To provide a frame of reference, the following table summarizes the quantitative solubility of the parent compound, phenanthrene, in various common organic solvents. It is crucial to note that this data is for phenanthrene, not this compound . The presence of the hydroxyl group in this compound will alter these values. Specifically, the solubility of this compound is expected to be higher in polar solvents (like alcohols) and lower in non-polar solvents (like benzene and carbon disulfide) compared to phenanthrene.
| Solvent | Solubility of Phenanthrene |
| 95% Ethanol (cold) | 1 g in 60 mL |
| 95% Ethanol (boiling) | 1 g in 10 mL |
| Absolute Ethanol | 1 g in 25 mL |
| Toluene | 1 g in 2.4 mL |
| Carbon Tetrachloride | 1 g in 2.4 mL |
| Benzene | 1 g in 2 mL |
| Carbon Disulfide | 1 g in 1 mL |
| Anhydrous Ether | 1 g in 3.3 mL |
| Glacial Acetic Acid | Soluble |
Data sourced from PubChem CID 995[3].
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, direct experimental measurement is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.[4][5][6]
Principle of the Shake-Flask Method
An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method.
Detailed Methodology
-
Preparation of Materials:
-
Ensure the this compound is of high purity.
-
Use analytical grade or HPLC grade solvents.
-
Calibrate all analytical instrumentation.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired organic solvent. The presence of excess solid is crucial to ensure saturation.[4]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded.
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant. This can be achieved by centrifugation followed by careful pipetting, or by filtration using a syringe filter compatible with the organic solvent (e.g., PTFE). It is critical to avoid transferring any solid particles.
-
-
Analysis:
-
Quantitatively dilute the aliquot of the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique. Suitable methods include:
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, a calibration curve of absorbance versus concentration can be prepared.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of peak area versus concentration should be generated using standards of known concentration.
-
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Report the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents remains to be systematically documented in publicly accessible literature, its chemical structure provides a solid basis for predicting its general solubility behavior. The amphiphilic nature of the molecule, with its large non-polar aromatic core and polar hydroxyl group, suggests a nuanced solubility profile that will vary significantly with the polarity of the solvent. For applications requiring precise solubility values, the detailed experimental protocol for the shake-flask method provided in this guide offers a robust and reliable approach for generating this critical data. The generation and dissemination of such data would be a valuable contribution to the scientific community, aiding in the advancement of research and development involving this compound.
References
- 1. scribd.com [scribd.com]
- 2. US9133125B2 - Morphan and morphinan analogues, and methods of use - Google Patents [patents.google.com]
- 3. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
"Phenanthren-4-ol" crystal structure and polymorphism
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Phenanthren-4-ol and Its Derivatives
Introduction
Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that are of interest to researchers in materials science, medicinal chemistry, and drug development. The spatial arrangement of atoms within the crystal lattice of these compounds, along with their potential to exist in different crystalline forms (polymorphism), plays a crucial role in determining their physicochemical properties, such as solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the available knowledge on the crystal structure of this compound derivatives and the broader concepts of polymorphism relevant to this class of compounds.
Crystal Structure of this compound Derivatives
While specific crystallographic data for this compound is scarce, studies on its derivatives provide valuable insights into the expected structural features. The following table summarizes the crystallographic data for a notable derivative of this compound.
Table 1: Crystallographic Data for 8,9-Bis(4-(methylthio)phenyl)-4H-cyclopenta[def]this compound [1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a / Å | 10.2519(8) |
| b / Å | 10.7695(6) |
| c / Å | 11.7176(8) |
| α / ° | 90 |
| β / ° | 90 |
| γ / ° | 90 |
| Volume / ų | Not Provided |
| Z | Not Provided |
| Radiation type | Not Provided |
Note: The full dataset for unit cell angles was not available in the provided information.
Experimental Protocols
The determination of a crystal structure is a meticulous process involving several key stages, from crystal growth to data analysis. The following sections outline the typical experimental methodologies employed.
Synthesis and Crystallization
The synthesis of this compound derivatives often involves multi-step organic reactions. For instance, 8,9-Bis(4-(methylthio)phenyl)-4H-cyclopenta[def]this compound can be synthesized by dissolving the precursor compound in dichloromethane, followed by the dropwise addition of a methanolic solution of sodium borohydride.[1] The reaction mixture is typically stirred at room temperature.
Single crystals suitable for X-ray diffraction are generally obtained through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for determining a crystal structure.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physical and chemical properties, which is of paramount importance in the pharmaceutical industry.
While there is no specific mention of polymorphism for this compound in the provided search results, the phenomenon is well-documented for other substituted aromatic compounds, such as rubrene derivatives.[2] The study of polymorphism involves generating and characterizing different crystalline forms.
Experimental Techniques for Polymorph Screening
-
Crystallization from different solvents: The choice of solvent can influence which polymorphic form crystallizes.
-
Varying crystallization conditions: Factors such as temperature, pressure, and evaporation rate can be manipulated to produce different polymorphs.
-
Thermal analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to identify phase transitions between polymorphs.
-
Spectroscopic methods: Infrared (IR) spectroscopy and Raman spectroscopy can differentiate between polymorphs based on their unique vibrational modes.
-
Powder X-ray Diffraction (PXRD): This technique is used to identify and characterize different crystalline forms based on their distinct diffraction patterns.
Logical Relationship in Polymorphism
The following diagram illustrates the relationship between a compound and its potential polymorphic forms.
References
A Technical Guide to the Physical Properties of Phenanthren-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of Phenanthren-4-ol (also known as 4-Hydroxyphenanthrene), a metabolite of the polycyclic aromatic hydrocarbon, Phenanthrene.[1][2] The data and methodologies presented are intended to support research and development activities where this compound is of interest. This compound is characterized by a phenanthrene backbone with a hydroxyl group at the fourth carbon position.[3] It is typically a pale brown solid at room temperature.[1][2][]
Physical Properties of this compound
The melting and boiling points are critical parameters for the purification, handling, and formulation of chemical compounds. The experimentally determined values for this compound are summarized below.
| Physical Property | Value | Conditions |
| Melting Point | 113 °C | Not Specified |
| 113-115 °C | Not Specified | |
| Boiling Point | 404.5 °C | at 760 mmHg |
Experimental Protocols
While the provided search results do not detail the specific experimental protocols used to determine the cited physical properties of this compound, standard methodologies for such determinations are well-established.
Melting Point Determination:
A common method for determining the melting point of a crystalline solid like this compound is using a melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube. This tube is then placed in the apparatus and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point. The narrowness of the melting point range can also serve as an indicator of the sample's purity.
Boiling Point Determination:
The boiling point of a liquid at a specific pressure is determined by heating the liquid until its vapor pressure equals the surrounding atmospheric pressure. For a high-boiling-point compound such as this compound, this is typically measured under vacuum (at reduced pressure) and then extrapolated to atmospheric pressure (760 mmHg) to prevent decomposition of the compound at high temperatures. The boiling point is recorded as the temperature at which the liquid boils and its vapor is in equilibrium with the liquid.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: Generalized workflow for determining the physical properties of this compound.
References
An In-Depth Technical Guide to the Chemical Reactivity and Stability of Phenanthren-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of Phenanthren-4-ol, a hydroxylated polycyclic aromatic hydrocarbon (PAH). Understanding the chemical behavior of this compound is crucial for its application in various research and development fields, including medicinal chemistry and materials science. This document details its reactivity in key organic reactions, including oxidation and electrophilic substitution, and discusses its stability under different environmental conditions.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of the electron-rich phenanthrene core and the activating hydroxyl group. The phenanthrene moiety is susceptible to electrophilic attack, while the hydroxyl group can undergo oxidation and substitution reactions.
Oxidation Reactions
This compound can be readily oxidized to form phenanthrene-1,4-dione. A notable method for this transformation is electrochemical oxidation, which offers a controlled and efficient synthesis route.
Electrochemical Oxidation to Phenanthrene-1,4-dione
The electrochemical oxidation of this compound proceeds via a phenoxonium cation intermediate. In the presence of methanol as a nucleophile, a p-dimethoxylated product is initially formed, which is subsequently hydrolyzed to yield the final quinone product.
Table 1: Quantitative Data for the Electrochemical Oxidation of this compound
| Parameter | Value | Reference |
| Product | Phenanthrene-1,4-dione | [1][2] |
| Intermediate Yield (p-dimethoxylated) | 66% | [1][2] |
| Hydrolysis Yield | 93% | [1][2] |
| Reaction Time | 12.7 hours | [1][2] |
| Charge Consumed | 8 F/mol | [1][2] |
Experimental Protocol: Electrochemical Oxidation of this compound
This protocol is adapted from a continuous flow electrochemical synthesis method.
Materials:
-
This compound
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium tetrafluoroborate (Et₄NOTs)
-
Aqueous acetic acid
-
Concentrated HCl
-
Electrochemical flow cell with a platinum-coated cathode
Procedure:
-
Preparation of the Reaction Solution: Prepare a 0.01 M solution of this compound and a 0.05 M solution of Et₄NOTs in a 3:1 mixture of MeOH/THF.
-
Electrochemical Oxidation:
-
Circulate the reaction solution through the electrochemical flow cell at a flow rate of 300 µL/min.
-
Set the target current to 9 mA. The reaction is monitored by thin-layer chromatography (TLC) until the substrate is consumed. The voltage should not exceed 3.2 V to prevent over-oxidation.
-
-
Hydrolysis of the Acetal Intermediate:
-
After the reaction is complete, evaporate the solvents from the reaction mixture.
-
Dissolve the resulting crude p-dimethoxylated intermediate in aqueous acetic acid.
-
Add a few drops of concentrated HCl to catalyze the hydrolysis to phenanthrene-1,4-dione.
-
-
Purification: The final product can be purified by standard chromatographic techniques.
Logical Relationship: Electrochemical Oxidation Workflow
Caption: Workflow for the electrochemical synthesis of phenanthrene-1,4-dione.
Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. Therefore, electrophilic attack on this compound is expected to occur at the positions ortho and para to the hydroxyl group. Due to the fused ring system, the regioselectivity will also be influenced by the overall electronic distribution of the phenanthrene core. While specific experimental data for this compound is limited, the general principles of electrophilic aromatic substitution on phenols and phenanthrene suggest that positions 1, 3, and 5 would be the most likely sites of substitution.
Reactions of the Hydroxyl Group
The hydroxyl group of this compound can undergo typical reactions of phenols, such as etherification and esterification.
Etherification: Aryl ethers can be synthesized via reactions such as the Williamson ether synthesis or copper-catalyzed coupling reactions. These methods would allow for the introduction of various alkyl or aryl groups at the 4-position of the phenanthrene ring.
Esterification: Phenolic esters can be formed by reacting this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions, such as Fischer-Speier or Steglich esterification.
Chemical Stability
The stability of this compound is a critical factor for its storage, handling, and application. Key aspects of its stability include its resistance to degradation under light and heat.
Photostability
Hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) are known to undergo photodegradation in the environment. Studies on related OH-PAHs provide insights into the potential photostability of this compound.
Aqueous photochemical degradation of several OH-PAHs, including 9-hydroxyphenanthrene, follows pseudo-first-order kinetics under simulated sunlight irradiation.[1] The photodegradation half-lives of these compounds can be relatively short, indicating that this compound is likely to be susceptible to photodegradation in aqueous environments exposed to sunlight.[1] The degradation pathways may involve photoinduced hydroxylation, dehydrogenation, and isomerization.[1]
Table 2: Photodegradation Data for Structurally Related Hydroxyphenanthrenes
| Compound | Kinetic Order | Half-life (in surface waters at 45° N latitude) | Reference |
| 9-Hydroxyphenanthrene | Pseudo-first-order | 0.4 min | [1] |
Signaling Pathway: Postulated Photodegradation Pathways
Caption: Potential photodegradation pathways for hydroxylated PAHs.
Thermal Stability
Conclusion
This compound exhibits a rich chemical reactivity profile, characterized by the susceptibility of its aromatic core to electrophilic attack and the versatile reactivity of its hydroxyl group. The electrochemical oxidation to phenanthrene-1,4-dione is a well-documented and efficient transformation. While specific quantitative data for many other reactions are yet to be extensively reported, its behavior can be largely predicted based on the established principles of phenol and phenanthrene chemistry. In terms of stability, this compound is likely susceptible to photodegradation, a critical consideration for its environmental fate and handling in light-exposed conditions. Further research is warranted to fully elucidate the kinetics and mechanisms of its various reactions and to quantify its stability under a broader range of conditions, which will undoubtedly expand its potential applications in science and technology.
References
An In-depth Technical Guide to Phenanthren-4-ol: From Metabolic Origin to Isolation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthren-4-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is not a conventionally cited natural product isolated from flora or fauna. Instead, its prevalence in biological systems is primarily as a metabolite of phenanthrene. This technical guide provides a comprehensive overview of the metabolic origins of this compound, detailed methodologies for its isolation and purification from biological matrices, and a summary of its known biological activities. The content herein is curated for professionals in research, and drug development, offering a foundational understanding of this specific phenanthrene derivative.
Introduction: The Metabolic Origin of this compound
Phenanthrene is a ubiquitous environmental pollutant originating from the incomplete combustion of organic materials. Upon entering a biological system, it undergoes metabolic transformation, primarily by cytochrome P450 enzymes, to form various hydroxylated metabolites, including this compound. This metabolic process is a detoxification mechanism and an activation pathway that can lead to the formation of reactive intermediates. Therefore, the study of this compound is crucial for understanding the toxicology and pharmacology of its parent compound, phenanthrene.
Metabolic Pathway of Phenanthrene
The metabolic conversion of phenanthrene to its hydroxylated derivatives is a multi-step process. The initial step involves the formation of an arene oxide, which can then be converted to a dihydrodiol or rearrange to a phenol. This compound is one of the several possible isomeric phenols formed during this process.
Caption: Metabolic pathway of phenanthrene to this compound.
Isolation and Purification of this compound from Biological Matrices
The isolation of this compound from biological samples is a complex procedure that requires several steps of extraction and purification. The following protocol is based on the methodology developed for the analysis of phenanthrene and its hydroxylated metabolites in various biological matrices.
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Detailed Experimental Protocols
3.2.1. Sample Preparation and Enzymatic Hydrolysis
-
For urine and milk samples (2 mL), and blood samples (1 mL), add an internal standard.
-
Add 2 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for 16 hours.
-
For tissue samples, homogenize 1 g of tissue in 5 mL of water, then proceed with the same hydrolysis procedure.
3.2.2. Liquid-Liquid Extraction
-
After hydrolysis, add 5 mL of a hexane/ether (1:1, v/v) mixture.
-
Vortex for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the organic supernatant.
-
Repeat the extraction step twice.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
3.2.3. Solid-Phase Extraction (SPE) Purification
-
Condition an Envi-Chrom P SPE column (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Redissolve the dry extract from the previous step in 1 mL of methanol/water (1:9, v/v).
-
Load the sample onto the SPE column.
-
Wash the column with 3 mL of water, followed by 3 mL of methanol/water (4:6, v/v).
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness.
3.2.4. Derivatization and GC-MS Analysis
-
To the dry residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data
The following table summarizes the detection limits for this compound in various biological matrices using the described GC-MS method.
| Biological Matrix | Detection Limit (ng/mL or ng/g) |
| Milk | 2.3 - 5.1 |
| Urine | 0.5 - 2.5 |
| Blood | 0.5 - 2.5 |
| Tissues | 1.9 - 8.0 |
Synthesis of this compound
For analytical and toxicological studies, a pure standard of this compound is required. A common synthetic route involves the aromatization of a tetralone precursor.
5.1. Synthetic Protocol
A reported synthesis of 4-phenanthrol starts from 4-oxo-1,2,3,4-tetrahydrophenanthrene.[1]
-
In a 1000 mL 3-neck flask, add 400 mL of carbon tetrachloride, 26 g of 4-oxo-1,2,3,4-tetrahydrophenanthrene, and 26.5 g of N-bromosuccinimide.[1]
-
Illuminate the reaction with a 600-watt Quartzlite lamp for 6 hours.[1]
-
Add an additional 2.0 g of N-bromosuccinimide and reflux for 1 hour.[1]
-
Cool the reaction to room temperature, filter the solids, and wash with carbon tetrachloride.[1]
-
Recrystallize the solids from 220 mL of ethyl acetate.[1]
-
Filter the crystals, wash with warm water, and dry in vacuo to yield 4-phenanthrol.[1]
Biological Activity and Signaling Pathways
The biological activities of this compound are not extensively studied. However, research on hydroxylated PAHs suggests potential interactions with nuclear receptors.
6.1. Interaction with Estrogen Receptors
Some hydroxylated PAHs have been shown to act as antagonists of the estrogen receptor (ER), with a preference for ERβ over ERα. This interaction can interfere with normal estrogen signaling, which is crucial in various physiological processes.
Caption: Potential interaction of hydroxylated phenanthrenes with the estrogen signaling pathway.
6.2. Effects on PPARγ
Studies on the parent compound, phenanthrene, have indicated that it can inhibit adipogenesis by decreasing the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][3] While this effect has not been specifically demonstrated for this compound, it suggests a potential area of investigation for its biological activity.
Conclusion
This compound is a significant metabolite of phenanthrene, and its presence in biological systems is an indicator of exposure to this common environmental pollutant. While not a classic natural product, its study is vital for toxicology and pharmacology. This guide has provided a comprehensive overview of its metabolic origin, detailed protocols for its isolation and analysis from biological matrices, a synthetic route for obtaining the pure compound, and insights into its potential biological activities. Further research is warranted to fully elucidate the specific signaling pathways and biological effects of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Potential Biological Activities of Phenanthren-4-ol: An In-depth Technical Guide
Disclaimer: This technical guide explores the potential biological activities of phenanthren-4-ol. Direct experimental data for this specific isomer is limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview based on the reported activities of structurally related phenanthrene derivatives and isomers to infer the potential therapeutic applications of this compound. The presented data should be interpreted with this context in mind.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a significant class of compounds in medicinal chemistry and drug discovery.[1] Naturally occurring phenanthrenes, found in various plant families such as Orchidaceae and Juncaceae, have a long history of use in traditional medicine.[1] The rigid, three-ring phenanthrene scaffold allows for diverse chemical modifications, leading to a wide spectrum of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4]
This guide focuses on the potential biological activities of this compound, a hydroxylated derivative of phenanthrene. While specific research on the 4-hydroxy isomer is scarce, the broader family of phenanthrenols and their substituted analogues have demonstrated promising pharmacological properties. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of these potential activities, supported by quantitative data from related compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Potential Biological Activities
Based on the activities of related compounds, this compound is predicted to exhibit a range of biological effects. The primary activities of interest are detailed below.
Cytotoxic Activity
Phenanthrene derivatives have shown significant cytotoxic effects against a variety of cancer cell lines.[5][6] The mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, and interaction with key signaling pathways involved in cancer progression.[1]
Table 1: Cytotoxic Activity of Representative Phenanthrene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Methoxycoelonin | UACC-62 (Melanoma) | 2.59 ± 0.11 | [6] |
| 6-Methoxycoelonin | MCF-7 (Breast Cancer) | 37.9 | [6] |
| Calanquinone A | MCF-7 (Breast Cancer) | < 0.1 (as EC50 in µg/mL) | [5] |
| Calanquinone A | A549 (Lung Cancer) | 0.86 (as EC50 in µg/mL) | [5] |
| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione | HCT-116 (Colon Cancer) | 0.985 ± 0.02 | [7] |
| 8-methoxy-12-(4-methoxybenzyl)-13,14-dihydro-12H-naphtho[2,1-a] xanthene-2,5,9,10-tetraol | MDA-231 (Breast Cancer) | 25.2 | [3] |
| 8-methoxy-12-(4-methoxybenzyl)-13,14-dihydro-12H-naphtho[2,1-a] xanthene-2,5,9,10-tetraol | HepG2 (Liver Cancer) | 51.3 | [3] |
| 8-methoxy-12-(4-methoxybenzyl)-13,14-dihydro-12H-naphtho[2,1-a] xanthene-2,5,9,10-tetraol | HT-29 (Colon Cancer) | 30.4 | [3] |
Antimicrobial Activity
Several phenanthrene derivatives have demonstrated potent activity against a range of pathogenic microorganisms, including drug-resistant strains.[8][9] The proposed mechanism for some phenanthrenes involves the disruption of the bacterial cell membrane.[8]
Table 2: Antimicrobial Activity of Representative Phenanthrene Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Blestriacin | Staphylococcus aureus (MRSA) | 2 - 4 | [8] |
| Blestriacin | Staphylococcus aureus (Clinical Isolates) | 2 - 8 | [10] |
| 2,3,8-trihydroxy-4,6-dimethoxyphenanthrene & related compounds | Pseudomonas aeruginosa | 160 | [9] |
| Juncuenin B | Staphylococcus aureus (MSSA & MRSA) | 15.1 (µM) | [11] |
| Dehydrojuncuenin B | Staphylococcus aureus (MSSA & MRSA) | 15.3 (µM) | [11] |
Anti-inflammatory Activity
Phenanthrenes have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[12][13] Studies on certain phenanthrene derivatives have elucidated their mechanism of action, which involves the suppression of key inflammatory signaling pathways.[12][14] For instance, some derivatives inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages by inhibiting MAPKs and the NF-κB pathway.[12]
Table 3: Anti-inflammatory Activity of Representative Phenanthrene Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside | NO Production in RAW264.7 cells | 0.7 - 41.5 | [12] |
| 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene | NO Production in RAW264.7 cells | 0.7 - 41.5 | [12] |
Antioxidant Activity
Hydroxylated phenanthrenes, in particular, have been investigated for their antioxidant potential.[15][16] The number and position of hydroxyl groups on the phenanthrene ring significantly influence their radical-scavenging abilities.[15]
Table 4: Antioxidant Activity of Representative Phenanthrene Derivatives
| Compound | Assay | IC50 | Reference |
| 2,4,6-Trihydroxyl phenanthrene | DPPH Radical Scavenging | Superior to Resveratrol | [15] |
| Compounds from Stephania tetrandra | MDA Inhibition | 62.50 ± 1.91 to 98.44 ± 0.34% inhibition at 10 µM | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of phenanthrene research.
Synthesis of a Phenanthrenol (Haworth Synthesis)
The Haworth synthesis is a classical method for the preparation of the phenanthrene core, which can then be functionalized to introduce a hydroxyl group.[17][18]
-
Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., nitrobenzene) to yield a mixture of isomeric naphthoylpropionic acids.
-
Clemmensen Reduction: The keto group of the naphthoylpropionic acid is reduced to a methylene group using amalgamated zinc and hydrochloric acid to give the corresponding naphthylbutyric acid.
-
Ring Closure: The naphthylbutyric acid is treated with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to induce intramolecular acylation, forming a tetrahydrophenanthrone.
-
Second Clemmensen Reduction: The ketone functionality of the tetrahydrophenanthrone is reduced to a methylene group to yield tetrahydrophenanthrene.
-
Aromatization: The tetrahydrophenanthrene is dehydrogenated using a catalyst such as selenium or palladium on carbon at high temperatures to afford the phenanthrene core.
-
Hydroxylation: Introduction of a hydroxyl group at the 4-position can be a multi-step process involving electrophilic substitution (e.g., nitration or halogenation) followed by nucleophilic substitution or other functional group transformations. The specific route would depend on the desired regioselectivity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Assay (Broth Microdilution for MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[15][19]
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.
Visualizations
Synthesis and Experimental Workflows
Caption: Generalized workflow for the Haworth synthesis of a phenanthrenol.
Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Signaling Pathway
Caption: Predicted anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.
Conclusion
This compound, as a member of the phenanthrenol class of compounds, holds considerable promise for a range of therapeutic applications. Based on the biological activities of its structural analogues, it is anticipated to possess cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. The data and protocols presented in this guide provide a foundational framework for researchers to initiate investigations into the specific biological profile of this compound. Further studies are warranted to isolate or synthesize this compound and to empirically determine its efficacy and mechanisms of action in various disease models. The structural diversity of the phenanthrene scaffold continues to offer a rich source for the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and antimicrobial activities of substituted phenanthrenes from the roots of Combretum adenogonium Steud Ex A. Rich (Combretaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenanthrenes from Juncus articulatus with Antibacterial and Biofilm Formation Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products - Google Patents [patents.google.com]
- 14. Anti-inflammatory mechanisms of phenanthroindolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aporphine and phenanthrene alkaloids with antioxidant activity from the roots of Stephania tetrandra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phenanthrene - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Phenanthren-4-ol via Bardhan-Sengupta Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Phenanthren-4-ol, a valuable scaffold in medicinal chemistry and materials science, utilizing the classic Bardhan-Sengupta phenanthrene synthesis. The described methodology involves a multi-step sequence, commencing with the synthesis of 4-methoxyphenanthrene followed by its demethylation to the target phenol.
I. Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a robust four-step process, which is a modification of the original Bardhan-Sengupta reaction. This strategy introduces a methoxy group at the desired position, which is then converted to a hydroxyl group in the final step.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
This section details the experimental procedures for each step of the synthesis.
Step 1: Synthesis of 2-(β-(3-methoxyphenyl)ethyl)cyclohexan-1-one
This initial step involves the alkylation of cyclohexanone with 1-(2-bromoethyl)-3-methoxybenzene.
Protocol:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium (or sodium) metal in dry benzene or a mixture of benzene and dimethylformamide (DMF) to form the corresponding enolate of cyclohexanone.
-
To this solution, add a solution of 1-(2-bromoethyl)-3-methoxybenzene in the same solvent dropwise at room temperature.
-
After the addition is complete, reflux the reaction mixture for several hours (typically 9-28 hours)[1]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-(β-(3-methoxyphenyl)ethyl)cyclohexan-1-one.
| Parameter | Value | Reference |
| Alkylating Agent | 1-(2-bromoethyl)-3-methoxybenzene | N/A |
| Base | Potassium or Sodium metal | [1] |
| Solvent | Benzene or Benzene/DMF | [1] |
| Reaction Time | 9 - 28 hours | [1] |
| Temperature | Reflux | [1] |
| Yield | 32% - 65% | [1] |
Step 2: Reduction to 2-(β-(3-methoxyphenyl)ethyl)cyclohexan-1-ol
The ketone intermediate is reduced to the corresponding alcohol.
Protocol:
-
In a round-bottom flask, dissolve 2-(β-(3-methoxyphenyl)ethyl)cyclohexan-1-one in a suitable solvent such as moist ether.
-
Add sodium metal in small portions to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Continue stirring until the ketone is completely consumed, as monitored by TLC.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 2-(β-(3-methoxyphenyl)ethyl)cyclohexan-1-ol, which can often be used in the next step without further purification.
| Parameter | Value | Reference |
| Reducing Agent | Sodium metal | [2] |
| Solvent | Moist Ether | [2] |
| Temperature | 0 °C to Room Temperature | N/A |
| Yield | Quantitative (often used crude) | N/A |
Step 3: Cyclodehydration and Dehydrogenation to 4-Methoxyphenanthrene
This crucial step involves the acid-catalyzed intramolecular cyclization to form the octahydrophenanthrene intermediate, followed by aromatization.
Protocol:
-
Cyclodehydration: To a flask containing the crude 2-(β-(3-methoxyphenyl)ethyl)cyclohexan-1-ol, add a dehydrating agent such as phosphorus pentoxide (P₂O₅).
-
Heat the mixture gently to initiate the cyclization reaction. The reaction is typically exothermic.
-
After the initial reaction subsides, heat the mixture at an elevated temperature (e.g., 100-150 °C) for a specified period to ensure complete cyclization to the octahydrophenanthrene derivative.
-
Dehydrogenation: After cooling the reaction mixture, add selenium powder.
-
Heat the mixture to a high temperature (typically 280-340 °C) for several hours to effect dehydrogenation and formation of the aromatic phenanthrene ring system[2].
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude 4-methoxyphenanthrene by column chromatography on silica gel or by recrystallization.
| Parameter | Value | Reference |
| Dehydrating Agent | Phosphorus Pentoxide (P₂O₅) | [2] |
| Dehydrogenating Agent | Selenium | [2] |
| Cyclodehydration Temp. | 100 - 150 °C | N/A |
| Dehydrogenation Temp. | 280 - 340 °C | [2] |
| Yield | Moderate to good | N/A |
Step 4: Demethylation to this compound
The final step is the cleavage of the methyl ether to yield the desired phenol.
Protocol:
-
In a round-bottom flask, dissolve 4-methoxyphenanthrene in a suitable solvent such as glacial acetic acid.
-
Add a solution of hydrobromic acid (HBr) in acetic acid.
-
Reflux the reaction mixture for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
| Parameter | Value | Reference |
| Demethylating Agent | Hydrobromic acid in Acetic Acid | [3] |
| Solvent | Glacial Acetic Acid | [3] |
| Temperature | Reflux | [3] |
| Yield | Good to high (typically >80%) | [3] |
III. Reaction Mechanisms
Bardhan-Sengupta Reaction Mechanism
The core of the synthesis relies on the Bardhan-Sengupta reaction. A simplified representation of the key cyclodehydration and dehydrogenation steps is illustrated below.
Caption: Mechanism of the Bardhan-Sengupta Reaction.
Demethylation Mechanism
The cleavage of the aryl methyl ether proceeds via a nucleophilic attack of the bromide ion on the methyl group, facilitated by the protonation of the ether oxygen.
Caption: Mechanism of O-Demethylation with HBr.
IV. Characterization Data
The synthesized compounds should be characterized by standard analytical techniques.
| Compound | Expected Spectroscopic Data |
| 4-Methoxyphenanthrene | ¹H NMR: Aromatic protons in the range of δ 7.0-9.0 ppm, a singlet for the methoxy group around δ 4.0 ppm. ¹³C NMR: Signals for aromatic carbons and a signal for the methoxy carbon around δ 55-60 ppm. MS: Molecular ion peak corresponding to its molecular weight. |
| This compound | ¹H NMR: Aromatic protons, and a broad singlet for the hydroxyl proton (which is D₂O exchangeable). ¹³C NMR: Signals for aromatic carbons, including a signal for the carbon bearing the hydroxyl group. IR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. MS: Molecular ion peak corresponding to its molecular weight. |
V. Safety Precautions
-
Solvents: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Ethers are highly flammable.
-
Reagents: Sodium and potassium metals are highly reactive with water and should be handled with care. Phosphorus pentoxide is corrosive and a strong dehydrating agent. Selenium is toxic and should be handled in a fume hood. Hydrobromic acid is highly corrosive.
-
General: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments. Work in a well-ventilated area.
These protocols and notes provide a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory settings and available resources.
References
Synthesis of Phenanthren-4-ol via Haworth Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Phenanthren-4-ol, a valuable scaffold in medicinal chemistry and materials science, utilizing the Haworth reaction and subsequent aromatization. The synthesis commences with the Friedel-Crafts acylation of naphthalene with succinic anhydride, proceeds through reduction and cyclization to form a key tetrahydrophenanthrone intermediate, and culminates in the dehydrogenation to the target this compound.
Synthetic Strategy Overview
The synthesis of this compound via the Haworth reaction is a multi-step process. The overall strategy involves the construction of the phenanthrene ring system from a naphthalene precursor, followed by functional group manipulation to introduce the hydroxyl group at the C4 position. The key steps are:
-
Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of a Lewis acid catalyst to yield a mixture of β-(naphthoyl)propionic acids. To favor the desired β-(2-naphthoyl)propionic acid, which is the precursor to the 4-substituted phenanthrene, specific reaction conditions are employed.
-
Clemmensen Reduction: The keto group of β-(2-naphthoyl)propionic acid is reduced to a methylene group to afford 4-(naphthalen-2-yl)butanoic acid.
-
Intramolecular Cyclization (Haworth Cyclization): The resulting butanoic acid derivative undergoes an intramolecular Friedel-Crafts acylation in the presence of a strong acid to form 4-oxo-1,2,3,4-tetrahydrophenanthrene.
-
Aromatization/Dehydrogenation: The tetrahydrophenanthrone is then aromatized to yield the final product, this compound.
Caption: Overall synthetic pathway for this compound via the Haworth reaction.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride
This step aims to produce β-(2-naphthoyl)propionic acid. The use of nitrobenzene as a solvent favors the formation of the 2-substituted isomer[1].
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Sodium carbonate (Na₂CO₃) solution, 10%
-
Crushed ice
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Beakers, funnels, and other standard laboratory glassware
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place naphthalene (e.g., 128 g, 1.0 mol) and succinic anhydride (100 g, 1.0 mol).
-
Add nitrobenzene (e.g., 500 mL) to the flask and stir the mixture to dissolve the solids.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (e.g., 267 g, 2.0 mol) in portions with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 4-6 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice (e.g., 1 kg) and concentrated HCl (e.g., 200 mL).
-
Separate the nitrobenzene layer and wash it with water.
-
Extract the product from the nitrobenzene layer by washing with a 10% sodium carbonate solution. The product will dissolve in the aqueous basic solution as its sodium salt.
-
Acidify the combined aqueous extracts with concentrated HCl to precipitate the crude β-(2-naphthoyl)propionic acid.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., acetic acid or ethanol) to obtain pure β-(2-naphthoyl)propionic acid.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio | Typical Yield (%) |
| Naphthalene | 128.17 | 1.0 | - |
| Succinic Anhydride | 100.07 | 1.0 | - |
| Aluminum Chloride | 133.34 | 2.0 | - |
| β-(2-Naphthoyl)propionic Acid | 228.24 | - | 45-55 |
Step 2: Clemmensen Reduction of β-(2-Naphthoyl)propionic Acid
This step reduces the ketone to a methylene group, a crucial transformation in the Haworth synthesis[2][3][4].
Materials:
-
β-(2-Naphthoyl)propionic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Protocol:
-
Prepare zinc amalgam by stirring zinc granules (e.g., 100 g) with a 5% mercuric chloride solution (100 mL) for 5 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask, place the amalgamated zinc, β-(2-naphthoyl)propionic acid (e.g., 50 g, 0.22 mol), concentrated HCl (e.g., 200 mL), water (e.g., 80 mL), and toluene (e.g., 100 mL).
-
Heat the mixture under reflux with vigorous stirring for 8-10 hours. Additional portions of concentrated HCl (e.g., 25 mL) can be added every 2 hours to maintain the acidity.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the toluene layer. Extract the aqueous layer with additional toluene (e.g., 2 x 50 mL).
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with water again.
-
Dry the toluene solution over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain crude 4-(naphthalen-2-yl)butanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or a mixture of benzene and petroleum ether.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| β-(2-Naphthoyl)propionic Acid | 228.24 | - |
| 4-(Naphthalen-2-yl)butanoic Acid | 214.26 | 70-80 |
Step 3: Intramolecular Cyclization to 4-Oxo-1,2,3,4-tetrahydrophenanthrene
This is the key ring-closing step to form the tetracyclic ketone intermediate.
Materials:
-
4-(Naphthalen-2-yl)butanoic acid
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Crushed ice
-
Sodium bicarbonate solution, saturated
-
Ether or dichloromethane for extraction
Equipment:
-
Beaker or flask
-
Stirring plate with a magnetic stirrer
-
Ice bath
Protocol:
-
Place 4-(naphthalen-2-yl)butanoic acid (e.g., 21.4 g, 0.1 mol) in a beaker.
-
Cool the beaker in an ice bath and slowly add cold, concentrated sulfuric acid (e.g., 100 mL) with stirring.
-
Continue stirring the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC). Alternatively, polyphosphoric acid can be used at a slightly elevated temperature (e.g., 80-90 °C).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the crude 4-oxo-1,2,3,4-tetrahydrophenanthrene, wash it with water until the washings are neutral, and then with a saturated sodium bicarbonate solution.
-
Dry the crude product.
-
Purify the product by recrystallization from ethanol or methanol to give crystalline 4-oxo-1,2,3,4-tetrahydrophenanthrene.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 4-(Naphthalen-2-yl)butanoic Acid | 214.26 | - |
| 4-Oxo-1,2,3,4-tetrahydrophenanthrene | 196.24 | 80-90 |
Step 4: Dehydrogenation to this compound
The final step involves the aromatization of the tetrahydrophenanthrone to yield the desired phenol. A known method for this transformation involves bromination followed by dehydrobromination.
Materials:
-
4-Oxo-1,2,3,4-tetrahydrophenanthrene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
AIBN (Azobisisobutyronitrile) or a light source for radical initiation
-
Triethylamine or another base for dehydrobromination
-
Ethyl acetate for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Light source (e.g., 600W Quartzlite lamp) if using photochemical initiation
-
Standard glassware for workup and purification
Protocol:
-
In a three-necked flask, dissolve 4-oxo-1,2,3,4-tetrahydrophenanthrene (e.g., 26 g) in carbon tetrachloride (e.g., 400 mL).
-
Add N-bromosuccinimide (e.g., 26.5 g) to the solution.
-
Initiate the reaction by either adding a radical initiator like AIBN and heating to reflux, or by illuminating the mixture with a high-intensity lamp for several hours (e.g., 6 hours).
-
After the initial reaction period, an additional small portion of NBS (e.g., 2.0 g) can be added and the mixture refluxed for another hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude brominated intermediate.
-
The crude intermediate can be dehydrobrominated by refluxing with a base like triethylamine in a suitable solvent.
-
After dehydrobromination, perform an appropriate workup to isolate the crude this compound.
-
Recrystallize the crude product from a solvent such as ethyl acetate to yield pure this compound. The melting point of the purified product should be around 114-116 °C.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 4-Oxo-1,2,3,4-tetrahydrophenanthrene | 196.24 | - |
| This compound | 194.23 | ~32 (as reported in one instance) |
Visualization of Key Processes
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Logical Relationship of Intermediates
Caption: Logical progression of chemical intermediates in the synthesis.
Data Presentation
The following table summarizes the key physical and spectroscopic data for the intermediates and the final product. This data is crucial for monitoring the progress of the reaction and for the characterization of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| β-(2-Naphthoyl)propionic Acid | C₁₄H₁₂O₃ | 228.24 | 155-157 | IR (cm⁻¹): ~3300-2500 (O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone)¹H NMR (δ, ppm): Aromatic protons, -CH₂CH₂- protons, COOH proton (~10-12 ppm) |
| 4-(Naphthalen-2-yl)butanoic Acid | C₁₄H₁₄O₂ | 214.26 | 98-100 | IR (cm⁻¹): ~3300-2500 (O-H), ~1700 (C=O, acid)¹H NMR (δ, ppm): Aromatic protons, -CH₂CH₂CH₂- protons, COOH proton (~10-12 ppm) |
| 4-Oxo-1,2,3,4-tetrahydrophenanthrene | C₁₄H₁₂O | 196.24 | 95-97 | IR (cm⁻¹): ~1680 (C=O, conjugated ketone)¹H NMR (δ, ppm): Aromatic protons, -CH₂CH₂CH₂- protons |
| This compound | C₁₄H₁₀O | 194.23 | 114-116 | IR (cm⁻¹): ~3600-3200 (O-H), Aromatic C-H and C=C stretches¹H NMR (δ, ppm): Aromatic protons, OH proton |
Note: The spectroscopic data provided are approximate and may vary depending on the solvent and instrument used. It is recommended to acquire and interpret the full spectra for accurate compound identification.
References
Application Notes and Protocols for the Electrochemical Synthesis of Phenanthren-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthren-4-ol is a hydroxylated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The phenanthrene scaffold is a core structural motif in numerous natural products and synthetic compounds with significant biological activities, including alkaloids and anticancer agents. The targeted introduction of a hydroxyl group at the C4-position can be a key step in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in drug discovery. Electrochemical synthesis offers a potentially greener and more controlled alternative to classical chemical oxidation methods for the hydroxylation of aromatic compounds.
This document provides a detailed, albeit theoretical, protocol for the electrochemical synthesis of this compound. As direct literature on this specific electrochemical transformation is scarce, the proposed methodology is based on established principles of electrochemical hydroxylation of other polycyclic aromatic hydrocarbons and related aromatic compounds. The primary proposed mechanism involves the anodic oxidation of phenanthrene, either directly or mediated by electro-generated hydroxyl radicals.
Proposed Reaction Mechanism and Signaling Pathway
The electrochemical hydroxylation of phenanthrene to this compound can be envisioned to proceed through two primary pathways, depending on the electrode material and reaction conditions.
-
Direct Anodic Oxidation: In this pathway, phenanthrene is directly oxidized at the anode surface to form a radical cation. This highly reactive intermediate is then susceptible to nucleophilic attack by water or hydroxide ions present in the electrolyte, leading to the formation of a hydroxylated intermediate that subsequently rearomatizes to yield this compound.
-
Mediated Oxidation by Electro-generated Hydroxyl Radicals: On high-oxygen-overpotential anodes, such as boron-doped diamond (BDD) or tin dioxide (SnO₂), water can be oxidized to form highly reactive hydroxyl radicals (•OH).[1] These radicals can then attack the electron-rich phenanthrene ring, leading to the formation of a hydroxycyclohexadienyl radical intermediate, which upon further oxidation and deprotonation, yields this compound. Theoretical studies on the atmospheric oxidation of phenanthrene by OH radicals support the formation of phenanthrol isomers.[2]
It is important to note that further oxidation of the desired this compound product can occur, potentially leading to the formation of quinones and other over-oxidation products.[3] The 9 and 10 positions of phenanthrene are often susceptible to oxidation, which could lead to the formation of phenanthrene-9,10-quinone as a significant byproduct.[4]
Caption: Proposed electrochemical pathways for the synthesis of this compound.
Experimental Protocols
The following protocols are proposed based on general procedures for the electrochemical oxidation of aromatic compounds. Optimization of various parameters will be critical for achieving desired selectivity and yield.
Protocol 1: Direct Anodic Oxidation of Phenanthrene
This protocol aims for the direct oxidation of phenanthrene on a low-oxygen-overpotential anode.
1. Materials and Equipment:
-
Electrochemical Cell: Undivided glass cell with a magnetic stirrer.
-
Anode (Working Electrode): Glassy carbon or platinum foil (e.g., 2 cm x 2 cm).
-
Cathode (Counter Electrode): Platinum wire or mesh.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Potentiostat/Galvanostat: Capable of controlled potential or current electrolysis.
-
Reactant: Phenanthrene (98%+ purity).
-
Solvent/Electrolyte System: Acetonitrile (MeCN) with 0.1 M Tetrabutylammonium perchlorate (TBAP) or a similar supporting electrolyte. A small, controlled amount of water will act as the nucleophile.
-
Purge Gas: High-purity nitrogen or argon.
2. Procedure:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in acetonitrile.
-
Add phenanthrene to the electrolyte solution to a concentration of 10-50 mM.
-
Add a controlled amount of water (e.g., 1-5% v/v) to the solution.
-
Assemble the electrochemical cell with the electrodes and deaerate the solution by bubbling with N₂ or Ar for at least 20 minutes.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry (CV) on the solution to determine the oxidation potential of phenanthrene.
-
Carry out controlled potential electrolysis (potentiostatic) at a potential slightly positive to the onset of the first oxidation wave of phenanthrene.
-
Monitor the reaction progress by analyzing aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion or reaching optimal conversion, terminate the electrolysis.
-
Work-up and Purification:
-
Evaporate the acetonitrile under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the supporting electrolyte.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Mediated Oxidation using a High-Oxygen-Overpotential Anode
This protocol utilizes electro-generated hydroxyl radicals to hydroxylate phenanthrene.
1. Materials and Equipment:
-
Same as Protocol 1, with the following exception:
-
Anode (Working Electrode): Boron-Doped Diamond (BDD) or SnO₂-coated titanium.
2. Procedure:
-
Prepare an aqueous electrolyte solution, for example, 0.1 M Na₂SO₄ or H₂SO₄.
-
Due to the low aqueous solubility of phenanthrene, a co-solvent system (e.g., water/acetonitrile) or a phase-transfer catalyst may be necessary. Alternatively, a saturated aqueous solution of phenanthrene can be used.
-
Assemble the electrochemical cell and deaerate the solution.
-
Connect the electrodes to the power supply.
-
Conduct the electrolysis under galvanostatic (constant current) conditions. A current density in the range of 10-100 mA/cm² is a typical starting point.[5][6]
-
Monitor the reaction progress by HPLC or GC-MS.
-
After the desired reaction time, stop the electrolysis.
-
Work-up and Purification:
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
As this is a proposed synthesis, the following tables provide a framework for organizing experimental data during optimization studies. The values are hypothetical and based on typical ranges found in related electrochemical transformations.
Table 1: Proposed Experimental Parameters for Optimization
| Parameter | Protocol 1 (Direct) | Protocol 2 (Mediated) | Rationale |
| Anode Material | Glassy Carbon, Platinum | BDD, SnO₂ | To favor direct electron transfer vs. •OH generation. |
| Solvent System | MeCN / H₂O (95:5 v/v) | H₂O / MeCN (50:50 v/v) | To provide a nucleophile (direct) or generate •OH (mediated). |
| Supporting Electrolyte | 0.1 M TBAP | 0.1 M Na₂SO₄ | To ensure conductivity in organic vs. aqueous media. |
| Phenanthrene Conc. | 10 - 50 mM | 1 - 10 mM | Limited by solubility in the respective solvent systems. |
| Applied Potential | +1.4 to +1.8 V vs. SCE | N/A (Galvanostatic) | Set just above the oxidation potential of phenanthrene. |
| Current Density | N/A (Potentiostatic) | 10 - 100 mA/cm² | To control the rate of •OH generation. |
| Temperature | 20 - 40 °C | 20 - 40 °C | To balance reaction rate and potential side reactions. |
| Reaction Time | 2 - 8 hours | 2 - 8 hours | To be optimized based on conversion monitoring. |
Table 2: Expected Products and Potential Byproducts
| Compound | Expected Position of Elution (Normal Phase HPLC) | Key Mass Spec Fragment (m/z) | Notes |
| Phenanthrene | Early | 178 | Unreacted starting material. |
| This compound | Mid | 194 | Desired product. |
| Phenanthren-1-ol | Mid | 194 | Potential isomeric byproduct. |
| Phenanthren-2-ol | Mid | 194 | Potential isomeric byproduct. |
| Phenanthren-3-ol | Mid | 194 | Potential isomeric byproduct. |
| Phenanthren-9-ol | Mid | 194 | Potential isomeric byproduct. |
| Phenanthrene-9,10-dione | Later | 208 | Common oxidation byproduct.[4] |
| Diphenic Acid | Late (or aqueous phase) | 242 | Product of oxidative ring-opening. |
Experimental Workflow and Logic
The following diagram outlines the logical workflow for developing and optimizing the electrochemical synthesis of this compound.
Caption: Workflow for the development of the electrochemical synthesis of this compound.
Conclusion
The electrochemical synthesis of this compound represents a promising and modern approach to the targeted hydroxylation of a key polycyclic aromatic hydrocarbon. While a standardized protocol is not yet established in the literature, the principles of anodic oxidation of aromatic compounds provide a solid foundation for the development of such a method. The protocols and data frameworks presented here offer a comprehensive starting point for researchers to explore this transformation. Careful control of electrode material, solvent composition, and electrical parameters will be paramount in maximizing the yield of the desired product and minimizing the formation of isomeric and over-oxidized byproducts. Successful development of this electrochemical route would provide a valuable tool for synthetic chemists in academia and the pharmaceutical industry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Atmospheric oxidation of phenanthrene initiated by OH radicals in the presence of O2 and NOx - A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Removal of naphthalene and phenanthrene in synthetic solutions by electro-oxidation coupled with membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removal of naphthalene and phenanthrene in synthetic solutions by electro-oxidation coupled with membrane bioreactor - ProQuest [proquest.com]
Application Notes and Protocols: Phenanthren-4-ol as a Precursor for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of phenanthrene-based precursors, with a specific focus on hydroxylated phenanthrenes analogous to Phenanthren-4-ol, in the development of pharmaceutically active compounds. The following sections detail the synthesis of a potent cytotoxic agent, N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol, and explore its mechanism of action through the inhibition of key cellular signaling pathways.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a core structural motif in a variety of natural products and synthetic pharmaceuticals.[1] The phenanthrene nucleus is notably present in well-known drugs such as morphine and codeine.[2] Derivatives of phenanthrene exhibit a broad spectrum of biological activities, including analgesic, antitussive, antimalarial, cytotoxic, and anti-inflammatory properties.[1] The strategic functionalization of the phenanthrene scaffold, particularly with hydroxyl groups, offers a versatile platform for the synthesis of novel therapeutic agents. This document focuses on a hydroxylated phenanthrene derivative as a precursor for the synthesis of phenanthrene-based tylophorine derivatives (PBTs), which have demonstrated significant cytotoxic activity against cancer cell lines.[3]
Synthesis of N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol (5a)
The synthesis of the target compound, a phenanthrene-based tylophorine derivative, is accomplished through a multi-step sequence starting from appropriately substituted benzaldehyde and phenylacetic acid derivatives. The key steps involve a Perkin condensation, amide coupling, oxidative cyclization to form the phenanthrene core, and subsequent reduction.[3]
Synthetic Workflow
Caption: Synthetic workflow for N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol.
Experimental Protocols
Step 1: Synthesis of 4-acetoxy-α-(3,4-dimethoxyphenyl)-3-methoxycinnamic acid (2a)
-
A mixture of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq), 3,4-dimethoxyphenylacetic acid (1.0 eq), acetic anhydride (Ac2O, 2.0 mL per mmol of aldehyde), and triethylamine (Et3N, 0.3 mL per mmol of aldehyde) is heated to reflux at 140 °C for 7 hours.
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous mixture is refluxed at 120 °C for 30 minutes.
-
After cooling, the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the cinnamic acid derivative (2a).
Step 2: Synthesis of Methyl N-[4-acetoxy-α-(3,4-dimethoxyphenyl)-3-methoxy)-cinnamyl]pyrrolidine-2-carboxylate (3a)
-
To a stirred solution of the cinnamic acid derivative (2a) (1.0 eq) and a catalytic amount of DMF in anhydrous THF, oxalyl chloride (excess) in anhydrous THF is added dropwise at room temperature.
-
The mixture is stirred for 4 hours.
-
Excess oxalyl chloride and THF are removed under reduced pressure.
-
The resulting acid chloride is dissolved in anhydrous CH2Cl2 and added to a solution of L-proline methyl ester hydrochloride (1.0 eq) and triethylamine (2.0 eq) in anhydrous CH2Cl2.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the aromatic amide (3a).
Step 3: Synthesis of 9-Amido-substituted phenanthrene (4a)
-
The aromatic amide (3a) (1.0 eq) is dissolved in a suitable solvent such as CH2Cl2.
-
A solution of ferric chloride (FeCl3) (2.0 eq) in the same solvent is added dropwise.
-
The mixture is stirred at room temperature for several hours until cyclization is complete.
-
The reaction is quenched with water and the product is extracted with CH2Cl2.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to give the phenanthrene derivative (4a).
Step 4: Synthesis of N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol (5a)
-
To a suspension of lithium aluminum hydride (LiAlH4) (excess) in anhydrous THF, a solution of the phenanthrene derivative (4a) (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is then refluxed for several hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting precipitate is filtered off and washed with THF.
-
The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the final compound (5a).
Quantitative Data
| Compound | Description | Yield (%) | Melting Point (°C) |
| 2a | 4-acetoxy-α-(3,4-dimethoxyphenyl)-3-methoxycinnamic acid | Not Reported | Not Reported |
| 3a | Methyl N-[4-acetoxy-α-(3,4-dimethoxyphenyl)-3-methoxy)-cinnamyl]pyrrolidine-2-carboxylate | Not Reported | Not Reported |
| 4a | 9-Amido-substituted phenanthrene | Not Reported | Not Reported |
| 5a | N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol | Not Reported | Not Reported |
| Compound | Cytotoxic Activity (IC50, μM) against H460 Cell Line[3] |
| 5a | 11.6 |
| Adriamycin (Positive Control) | 1.72 |
Mechanism of Action: Inhibition of Akt and NF-κB Signaling
Phenanthrene-based tylophorine derivatives have been reported to induce their antitumor activities through the inhibition of the Akt and NF-κB signaling pathways.[3] These pathways are crucial for cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.
PI3K/Akt and NF-κB Signaling Pathway
Caption: Inhibition of PI3K/Akt and NF-κB signaling by phenanthrene derivatives.
The PI3K/Akt pathway is activated by growth factors, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can activate the NF-κB signaling cascade. This is often achieved through the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκB. This phosphorylation event targets IκB for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation. Phenanthrene-based tylophorine derivatives exert their cytotoxic effects by inhibiting the activation of both Akt and NF-κB, thereby promoting apoptosis in cancer cells.[3]
Conclusion
Hydroxylated phenanthrene derivatives, such as those analogous to this compound, are valuable precursors for the synthesis of complex pharmaceutical molecules. The synthesis of N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol highlights a viable synthetic strategy to access potent cytotoxic agents. The mechanism of action, involving the inhibition of the critical Akt and NF-κB signaling pathways, underscores the therapeutic potential of this class of compounds in oncology. Further exploration and optimization of these synthetic routes and pharmacological profiling are warranted to develop novel phenanthrene-based therapeutics.
References
Application Notes and Protocols: Derivatization of Phenanthren-4-ol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of numerous biologically active compounds, including natural products and synthetic drugs.[1] The phenanthrene nucleus is a key pharmacophore in molecules exhibiting a wide range of activities, such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Phenanthren-4-ol, a hydroxylated derivative of phenanthrene, presents a valuable starting point for chemical derivatization. The hydroxyl group offers a reactive handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological screening of the synthesized derivatives. The focus is on generating a library of compounds for evaluation as potential anticancer agents, a prominent therapeutic area for phenanthrene derivatives.[5][6][7]
Derivatization Strategies for this compound
The primary point for derivatization on this compound is the hydroxyl group. Two common and effective strategies for modifying this group are etherification and esterification. These reactions allow for the introduction of a wide variety of substituents, thereby tuning the physicochemical properties and biological activity of the parent molecule.
Etherification
Etherification of the phenolic hydroxyl group can be achieved through various methods, with the Williamson ether synthesis being a classic and reliable approach. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
Esterification
Esterification of this compound can be accomplished through several methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols.[8]
Biological Screening of this compound Derivatives
The synthesized derivatives of this compound can be screened for a variety of biological activities. Given the established cytotoxic potential of phenanthrene compounds, a primary focus of screening is often on anticancer activity.[5][6][7]
Anticancer Activity Screening
A common initial step in assessing anticancer potential is to evaluate the cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9] Promising compounds can then be subjected to further assays to elucidate their mechanism of action, such as apoptosis induction and cell cycle analysis.
Data Presentation
The following tables summarize the cytotoxic activities of various phenanthrene derivatives against different human cancer cell lines. While specific data for this compound derivatives is limited in the public domain, these tables provide representative data for structurally related compounds, highlighting the potential for discovering potent anticancer agents through derivatization of the phenanthrene core.
Table 1: Cytotoxicity of Phenanthrene Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Calanquinone A (6a) | HepG2 | 0.89 | [5] |
| Calanquinone A (6a) | Hep3B | 0.13 | [5] |
| Calanquinone A (6a) | Ca9-22 | 0.08 | [5] |
| Calanquinone A (6a) | A549 | 0.24 | [5] |
| Calanquinone A (6a) | MCF-7 | 0.12 | [5] |
| Calanquinone A (6a) | MDA-MB-231 | 0.11 | [5] |
| Denbinobin (6b) | HepG2 | 1.06 | [5] |
| Denbinobin (6b) | Hep3B | 0.16 | [5] |
| Denbinobin (6b) | Ca9-22 | 0.12 | [5] |
| Denbinobin (6b) | A549 | 0.31 | [5] |
| Denbinobin (6b) | MCF-7 | 0.15 | [5] |
| Denbinobin (6b) | MDA-MB-231 | 0.14 | [5] |
| 5-OAc-calanquinone A (7a) | Hep3B | 0.22 | [5] |
| 5-OAc-calanquinone A (7a) | Ca9-22 | 0.16 | [5] |
| 5-OAc-calanquinone A (7a) | A549 | 0.35 | [5] |
| 5-OAc-calanquinone A (7a) | MCF-7 | 0.21 | [5] |
| 5-OAc-calanquinone A (7a) | MDA-MB-231 | 0.19 | [5] |
| 5-OAc-denbinobin (7b) | Hep3B | 0.31 | [5] |
| 5-OAc-denbinobin (7b) | Ca9-22 | 0.25 | [5] |
| 5-OAc-denbinobin (7b) | A549 | 0.42 | [5] |
| 5-OAc-denbinobin (7b) | MCF-7 | 0.28 | [5] |
| 5-OAc-denbinobin (7b) | MDA-MB-231 | 0.26 | [5] |
Table 2: Cytotoxicity of Phenanthrene-Based Tylophorine Derivatives against H460 Human Large-Cell Lung Carcinoma Cell Line
| Compound | IC50 (µM) | Reference |
| 5a (N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol) | 11.6 | [6] |
| 5b (N-(2,3,6,7-tetramethoxyphenanthr-9-ylmethyl)-l-prolinol) | 53.8 | [6] |
| 9 (N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol) | 6.1 | [6] |
| Adriamycin (Positive Control) | 1.72 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Etherification of this compound (Williamson Ether Synthesis)
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.
Protocol 2: General Procedure for Esterification of this compound (Steglich Esterification)
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM, add DCC (1.2 eq) at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Combine the filtrate and washings and wash successively with 0.5 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.[8]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Workflow for the derivatization of this compound and subsequent biological screening.
Caption: Potential signaling pathway (PI3K/Akt/mTOR) that may be modulated by phenanthrene derivatives.
Caption: A logical workflow for the biological screening of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchrepository.wvu.edu [researchrepository.wvu.edu]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Phenanthrene Derivatives on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific in vitro cytotoxicity data for "Phenanthren-4-ol." The following application notes and protocols are based on published studies of structurally related phenanthrene derivatives and provide a framework for assessing the cytotoxic potential of novel phenanthrene compounds.
Introduction
Phenanthrenes, a class of polycyclic aromatic hydrocarbons, and their derivatives have garnered significant interest in oncology research due to their potential cytotoxic and anti-proliferative activities against various cancer cell lines. These compounds, isolated from natural sources or synthesized, have been shown to induce cell death through various mechanisms, including apoptosis and cell cycle arrest. This document provides an overview of the cytotoxic effects of several phenanthrene derivatives and detailed protocols for commonly used in vitro cytotoxicity assays.
In Vitro Cytotoxicity of Phenanthrene Derivatives
Numerous studies have demonstrated the cytotoxic potential of various phenanthrene derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several of these compounds are summarized in the tables below.
Table 1: Cytotoxicity of Phenanthrene Derivatives from Bletilla striata on A549 Human Lung Carcinoma Cells [1][2]
| Compound | IC50 (µM) |
| Blesphenanthrene A (a biphenanthrene) | 6.86 ± 0.71 |
| Blesphenanthrene B (a biphenanthrene) | 8.35 ± 0.92 |
| 1,3'-biphenanthrene derivative | 6.31 ± 0.58 |
| 2,7-dihydroxy-1-(p-hydroxybenzyl)-4-methoxyphenanthrene | 7.24 ± 0.85 |
| 3,7-dihydroxy-2,4-dimethoxyphenanthrene | 9.86 ± 1.13 |
| Coelonin | 8.77 ± 0.96 |
| 1,7-dihydroxy-2,4-dimethoxyphenanthrene | 9.21 ± 1.05 |
Table 2: Cytotoxicity of Phenanthrenequinones and Dihydrophenanthrenes from Calanthe arisanensis [3]
| Compound | Cell Line | EC50 (µg/mL) |
| Calanquinone A | A549 (Lung) | 0.23 |
| PC-3 (Prostate) | < 0.02 | |
| DU145 (Prostate) | 0.03 | |
| HCT-8 (Colon) | 0.45 | |
| MCF-7 (Breast) | < 0.02 | |
| KB (Nasopharyngeal) | 0.23 | |
| KBVIN (Vincristine-resistant Nasopharyngeal) | 0.21 | |
| Calanquinone B | MCF-7 (Breast) | 1.89 |
| Calanquinone C | PC-3 (Prostate) | 3.55 |
| Calanhydroquinone A | PC-3 (Prostate) | 2.11 |
| Calanhydroquinone B | PC-3 (Prostate) | 3.24 |
| Calanhydroquinone C | MCF-7 (Breast) | 1.98 |
Table 3: Cytotoxicity of Other Phenanthrene Derivatives
| Compound | Cell Line | IC50 | Reference |
| 6-Methoxycoelonin | UACC-62 (Melanoma) | 2.59 ± 0.11 µM | [4] |
| Brassicaphenanthrene A | HCT-116 (Colon) | 15.0 - 35.0 µM | [5][6] |
| MCF-7 (Breast) | 15.0 - 35.0 µM | [5][6] | |
| HeLa (Cervical) | 15.0 - 35.0 µM | [5][6] | |
| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione | HCT-116 (Colon) | 0.985 ± 0.02 µM | [7] |
Potential Mechanisms of Action
Several studies have investigated the mechanisms underlying the cytotoxic effects of phenanthrene derivatives. These include the induction of apoptosis (programmed cell death) and arrest of the cell cycle at various phases.
Induction of Apoptosis
Certain phenanthrene derivatives have been shown to induce apoptosis in cancer cells. This is often characterized by:
-
Activation of caspases (e.g., caspase-3, -8, -9).
-
Changes in the expression of Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio).
-
DNA fragmentation.
Cell Cycle Arrest
Treatment with phenanthrene derivatives can lead to the accumulation of cells in specific phases of the cell cycle, thereby inhibiting proliferation. For instance, some compounds have been observed to cause cell cycle arrest at the G2/M phase.[8]
Modulation of Signaling Pathways
The anti-proliferative effects of some phenanthrene derivatives have been linked to the suppression of key signaling pathways involved in cancer cell growth and survival, such as the Akt and MEK/ERK pathways.[1][2] Another phenanthrene derivative was found to inhibit Pim-3 kinase, leading to apoptosis and G2/M arrest.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new phenanthrene derivative and two diarylheptanoids from the roots of Brassica rapa ssp. campestris inhibit the growth of cancer cell lines and LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Phenanthren-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antimicrobial screening of phenanthren-4-ol derivatives. The protocols outlined below are based on established methodologies for evaluating the efficacy of novel antimicrobial compounds.
Introduction
Phenanthrene and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant antimicrobial properties against various pathogenic microorganisms, even drug-resistant strains.[1][2] This document details the experimental protocols for the synthesis and biological evaluation of these compounds, with a focus on their antimicrobial potential. This compound derivatives, a specific subset of this class, are of particular interest for novel antibiotic development. The unique structure of the phenanthrene nucleus allows for diverse chemical modifications, which can lead to a broad spectrum of pharmacological activities.[1]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound derivatives can be quantified using various in vitro assays. The data presented below is a representative summary of typical results obtained for phenanthrene compounds, such as Blestriacin, against common bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of Blestriacin against Staphylococcus aureus
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (Methicillin-Sensitive - MSSA) | 2 - 4 |
| S. aureus (Methicillin-Resistant - MRSA) | 2 - 8 |
Data compiled from studies on Blestriacin, a dihydro-biphenanthrene.[3][4]
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Materials:
-
Test this compound derivatives
-
Mueller-Hinton (MH) broth
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria in MH broth overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial two-fold dilutions of the compound in MH broth in the 96-well plate to achieve a range of test concentrations.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth).
-
Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5]
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot the aliquot onto an MH agar plate.
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Time-Kill Assay
This assay monitors the rate at which an antimicrobial agent kills a bacterial population over time.[3][5]
Protocol:
-
Prepare a logarithmic-phase bacterial culture (approximately 10^6 CFU/mL) in MH broth.
-
Add the this compound derivative at concentrations of 1x MIC, 2x MIC, and 4x MIC.[3] Include a no-drug control.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 0.5, 1, 3, 6, and 24 hours), remove aliquots from each culture.[3]
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MH agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate the time-kill curve.
Membrane Potential Assay
This assay assesses the ability of the compound to disrupt the bacterial cell membrane potential.[3]
Protocol:
-
Grow bacterial cells to mid-log phase (OD600 of ~0.5).
-
Treat the cells with the this compound derivative at a bactericidal concentration (e.g., 4x MIC) for a specified time.[3]
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer containing a membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3)).
-
Incubate for a short period to allow dye uptake.
-
Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane depolarization.
Visualizations
Experimental Workflow for Antimicrobial Screening
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development [frontiersin.org]
- 5. vibiosphen.com [vibiosphen.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phenanthren-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenanthren-4-ol is a hydroxylated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The quantification of phenanthrene derivatives is crucial in various fields, including environmental monitoring, toxicology, and drug metabolism studies, due to their potential biological activities. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound, utilizing UV detection for accurate analysis. The described method is based on established protocols for similar phenolic and polycyclic aromatic compounds, providing a solid foundation for its implementation.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
This compound reference standard
-
Trifluoroacetic acid (TFA) (optional, for mobile phase modification)
-
Chromatographic Conditions
The separation is performed under gradient conditions to ensure optimal resolution and peak shape.
| Parameter | Recommended Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water (with optional 0.1% TFA) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min, 20-80% B; 10-12 min, 100% B; 12-15 min, 20% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL[1] |
| Detector Wavelength | 261 nm (or determined by PDA scan)[1] |
Phenanthrene and its derivatives are known to absorb UV radiation, with significant absorbance typically observed between 250 nm and 300 nm.[2] A wavelength of 261 nm has been shown to be effective for the analysis of phenanthrenes.[1]
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.[1][2] These will be used to construct the calibration curve.
Sample Preparation (from a solid matrix):
-
Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 gram) into a centrifuge tube. Add 20 mL of 95% ethanol.[1]
-
Sonication/Vortexing: Vortex the sample for 1 minute and then sonicate for 2 hours to ensure complete extraction of the analyte.[1]
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[1] The sample is now ready for injection into the HPLC system.
Data Presentation
Method Validation Summary
The following tables summarize the expected quantitative data for the analysis of this compound based on validated methods for similar phenanthrene compounds.[1]
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| This compound | 0.625 - 20.0 | ≥ 0.999 |
Table 2: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 0.78 - 0.89 | 2.38 - 2.71 |
Table 3: Precision
| Analyte | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| This compound | 0.25 - 7.58 | 0.25 - 7.58 |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) |
| This compound | 1.25, 2.5, 5.0 | 95 - 100 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC quantification of this compound.
Caption: Workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols for the Use of Phenanthren-4-ol as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of phenanthren-4-ol as a reference standard in the development and validation of analytical methods. The protocols detailed below are intended for implementation in research, quality control, and drug development settings.
Physicochemical Properties and Handling of this compound
This compound is a hydroxylated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Understanding its fundamental properties is crucial for its effective use as an analytical standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7651-86-7 | [1][2] |
| Molecular Formula | C₁₄H₁₀O | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Pale Brown Solid | [1] |
| Melting Point | 113-115 °C | |
| Boiling Point | 404.5 °C at 760 mmHg | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, acetonitrile, and DMSO. Sparingly soluble in water. | [3] |
| Storage | Refrigerator (2-8 °C) | [1][2] |
Safety and Handling Precautions:
While specific toxicity data for this compound is limited, it should be handled with the care appropriate for a derivative of a polycyclic aromatic hydrocarbon.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a refrigerator, as recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to the reliability of any analytical method.
Protocol 2.1: Preparation of this compound Stock and Working Standard Solutions
Objective: To prepare accurate stock and working standard solutions of this compound for calibration and quantification.
Materials:
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade methanol or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol or acetonitrile and then dilute to the mark with the same solvent.
-
Stopper the flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Intermediate Standard Solution (100 µg/mL):
-
Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the chosen solvent (methanol or acetonitrile).
-
-
Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL):
-
Prepare a series of working standards by performing serial dilutions of the intermediate standard solution. For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark.
-
Stability of Standard Solutions:
-
Stock solutions, when stored in amber glass vials at 2-8 °C, are generally stable for several months. However, it is recommended to prepare fresh stock solutions every 3-6 months.
-
Working standard solutions should be prepared fresh daily or weekly, depending on the stability observed during method validation.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the analysis of phenolic compounds like this compound.
Protocol 3.1: HPLC Method Development for the Quantification of this compound
Objective: To develop a robust and reliable HPLC method for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions (to be optimized):
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
B: Acetonitrile or methanol.
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities or other components in a sample matrix. A suggested starting gradient is:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of phenanthrene, a starting wavelength of 254 nm is recommended.[4] The optimal wavelength should be confirmed by acquiring the UV spectrum of a this compound standard using the DAD.
Method Development Workflow:
References
Application Notes and Protocols for the Functionalization of Phenanthren-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical functionalization of phenanthren-4-ol, a key scaffold for the development of novel therapeutic agents and functional materials. The phenanthrene core is present in numerous natural products and biologically active molecules, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These protocols offer a starting point for the synthesis of diverse this compound derivatives for further investigation.
I. Overview of Functionalization Strategies
The hydroxyl group of this compound serves as a versatile handle for various chemical modifications. The primary strategies for its functionalization include, but are not limited to, O-alkylation (etherification), esterification, and conversion to a triflate for subsequent cross-coupling reactions. These transformations allow for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).
II. Experimental Protocols
A. Protocol 1: Synthesis of Phenanthren-4-yl trifluoromethanesulfonate (Triflate)
The conversion of the phenolic hydroxyl group to a triflate is a crucial step for enabling palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This protocol is adapted from a general procedure for the triflation of phenols.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or a suitable base like Triethylamine (TEA) or Pyridine
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF or DCM in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Alternatively, add triethylamine (1.5 eq) or pyridine (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add N-Phenyl-bis(trifluoromethanesulfonimide) (1.5 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure phenanthren-4-yl trifluoromethanesulfonate.
B. Protocol 2: O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of phenanthren-4-yl ethers, which can be valuable for modulating the lipophilicity and steric properties of the parent molecule.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
A suitable base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or acetone, add a suitable base (e.g., K₂CO₃, 2.0 eq or NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
C. Protocol 3: Esterification of this compound
Ester derivatives of this compound can serve as prodrugs or exhibit modified biological activities. This protocol provides a general method for their synthesis.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable base (e.g., Triethylamine (TEA) or Pyridine)
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Alternatively, a carboxylic acid, a coupling agent (e.g., DCC), and a catalyst (e.g., DMAP) for Steglich esterification.[5]
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using an acid chloride):
-
Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.[5]
D. Protocol 4: Suzuki-Miyaura Cross-Coupling of Phenanthren-4-yl Triflate
This protocol allows for the formation of a C-C bond at the 4-position of the phenanthrene ring, enabling the synthesis of biaryl derivatives.[6][7][8]
Materials:
-
Phenanthren-4-yl trifluoromethanesulfonate (from Protocol 1)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine phenanthren-4-yl triflate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting triflate.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.[9]
III. Data Presentation
Table 1: Summary of this compound Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Class | General Yield Range | Reference |
| Triflation | This compound, Tf₂NPh, Base (NaH, TEA, or Pyridine), Anhydrous THF or DCM, 0 °C to RT | Phenanthren-4-yl trifluoromethanesulfonate | Good to High | [3],[4] |
| O-Alkylation | This compound, Alkyl halide, Base (K₂CO₃ or NaH), Anhydrous DMF or Acetone, RT to 80 °C | Phenanthren-4-yl ethers | Moderate to High | General Protocol |
| Esterification | This compound, Acid chloride/anhydride, Base (TEA or Pyridine), Anhydrous DCM, 0 °C to RT | Phenanthren-4-yl esters | Good to High | [5] |
| Suzuki Coupling | Phenanthren-4-yl triflate, Arylboronic acid, Pd catalyst, Base (K₂CO₃ or Cs₂CO₃), Toluene/Ethanol/Water, Reflux | 4-Arylphenanthrenes | Moderate to High | [6],[7],[8] |
Note: "Moderate", "Good", and "High" are qualitative descriptors based on literature and may vary. Specific yield percentages should be determined experimentally.
IV. Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Postulated signaling pathway modulation by bioactive phenanthrene derivatives.
References
- 1. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9133125B2 - Morphan and morphinan analogues, and methods of use - Google Patents [patents.google.com]
- 4. ES2770978T3 - Analogs of morphanes and morphinans and methods of use - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenanthren-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Phenanthren-4-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Hypothesized Synthetic Pathway: Modified Haworth Synthesis
A common and adaptable route to substituted phenanthrenes is the Haworth synthesis. For this compound, a plausible pathway involves the synthesis of a 4-methoxyphenanthrene precursor, followed by demethylation.
Preventing oxidation of "Phenanthren-4-ol" during storage
Technical Support Center: Phenanthren-4-ol
Topic: Preventing Oxidation During Storage
This guide provides researchers, scientists, and drug development professionals with practical solutions and best practices to prevent the oxidation of this compound during storage. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my solid this compound sample turning a brownish or reddish color over time?
A1: The discoloration of your this compound sample is a common indicator of oxidation.[1] Phenolic compounds, particularly polycyclic aromatic phenols, are susceptible to oxidation when exposed to atmospheric oxygen.[1][2] This process is often accelerated by light and the presence of trace metal impurities, leading to the formation of highly colored quinone-type species and other degradation byproducts.[1][3]
Q2: What is the underlying chemical process causing the degradation of this compound?
A2: The degradation is primarily an auto-oxidation process. The phenolic hydroxyl group can be oxidized to a phenoxy radical. This radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring system.[2][3] These radicals can then react further, often leading to the formation of phenoquinones or polymeric materials, which are responsible for the observed color change.
Q3: What are the ideal storage conditions to minimize the oxidation of this compound?
A3: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to oxygen, light, and heat. The ideal storage conditions involve a multi-faceted approach combining physical and chemical strategies. For optimal preservation, materials should be stored in an inert atmosphere glove box.[4]
Q4: How should I handle this compound for routine laboratory use to prevent oxidation?
A4: Proper handling is critical, even for short-term use. Whenever possible, handle the compound in an inert atmosphere, such as inside a glove box or by using Schlenk line techniques.[5][6] If you must handle it in the open, do so quickly and minimize exposure. It is recommended to store the material in smaller, single-use aliquots to avoid repeatedly exposing the bulk supply to the atmosphere.[4]
Q5: Can I store this compound in a solution? What is the best solvent?
A5: Storing this compound in solution is possible but requires careful preparation. The solvent must be deoxygenated (degassed) immediately before use to remove dissolved oxygen, a primary oxidant. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[5] Toluene is a suitable solvent for many polycyclic aromatic hydrocarbons (PAHs).[7] The resulting solution should be stored under an inert atmosphere and protected from light.
Q6: Are there any chemical additives, like antioxidants, that can help preserve this compound?
A6: Yes, adding a sacrificial antioxidant can protect this compound from oxidation.[1] These compounds are more readily oxidized than this compound, thereby consuming trace oxidants in the storage environment. The choice of antioxidant depends on the solvent and downstream application.
Troubleshooting Guide: Common Oxidation Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Solid sample discolors rapidly after opening the container. | 1. Improper sealing of the container. 2. High humidity in the storage area. 3. Frequent opening of the stock bottle. | 1. Ensure the container is sealed tightly with a high-quality cap. 2. Store in a desiccator. 3. Aliquot the material into smaller vials for daily use.[4] |
| Solutions of the compound turn yellow/brown. | 1. Use of solvent with dissolved oxygen. 2. Headspace in the vial contains air. 3. Exposure to ambient light. | 1. Degas the solvent thoroughly before preparing the solution. 2. Purge the vial headspace with an inert gas (Ar or N₂) before sealing. 3. Store solutions in amber vials or wrap clear vials in aluminum foil.[4][7] |
| Inconsistent experimental results using the same batch. | The compound may have partially degraded, leading to lower effective concentration and potential interference from degradation products. | 1. Discard the old batch and use a fresh, unoxidized sample. 2. Implement stringent inert atmosphere storage and handling protocols. 3. Consider adding a compatible antioxidant to stock solutions. |
Data Presentation: Storage & Antioxidant Comparison
Table 1: Recommended Storage Conditions for this compound
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | ≤ -18°C[7] | ≤ -18°C[7] | Slows the rate of chemical degradation and oxidation.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant.[4] |
| Light | Exclude Light (Amber Vial)[4] | Exclude Light (Amber Vial)[7] | Prevents photo-oxidation, a common degradation pathway for aromatic compounds.[4][8] |
| Container | Tightly sealed glass vial (e.g., Sure/Seal™ bottle)[6][9] | Tightly sealed glass vial with a PTFE-lined cap. | Glass is inert; a tight seal prevents ingress of air and moisture.[4] |
Table 2: Comparison of Potential Antioxidants for Solution Storage
| Antioxidant | Mechanism | Typical Use Case | Considerations |
| Ascorbic Acid (Vitamin C) | Ene-diol, radical scavenger.[1][10] | Aqueous or biphasic systems; quenching agent. | Primarily water-soluble, less common for general organic synthesis unless in specific systems.[1] |
| Triphenylphosphine (PPh₃) | Oxygen scavenger.[1] | Anhydrous organic solvents, often in transition metal-catalyzed reactions. | Oxidizes to triphenylphosphine oxide, which may be difficult to remove chromatographically.[1] |
| Butylated Hydroxytoluene (BHT) | Hindered phenol, radical scavenger. | General-purpose antioxidant for organic materials. | Can potentially interfere with certain biological assays or chemical reactions. |
| Hydroxylamine Derivatives | Reducing agents. | Used during synthesis and storage of phenolic antioxidants to prevent discoloration.[2] | May need to be removed before subsequent reaction steps. |
Visualizations
Chemical Pathway: Oxidation of this compound
Caption: The oxidation pathway of this compound to colored byproducts.
Logical Workflow: Selecting a Storage Strategy
Caption: Decision tree for choosing the appropriate storage strategy.
Experimental Protocols
Protocol 1: Aliquoting and Storing Solid this compound Under Inert Atmosphere
Objective: To properly store a bulk supply of solid this compound for long-term use, minimizing oxidation of the stock material.
Materials:
-
This compound (main stock bottle)
-
Multiple small (e.g., 2 mL) amber glass vials with PTFE-lined screw caps
-
Spatula
-
Analytical balance
-
Glove box or Schlenk line with a supply of dry, inert gas (Argon or Nitrogen)
-
Labels and marker
Methodology:
-
Prepare the Inert Atmosphere:
-
Glove Box: Ensure the glove box has a low oxygen (<10 ppm) and moisture (<10 ppm) atmosphere. Introduce all materials (vials, caps, spatula, stock bottle) into the glove box via the antechamber, performing at least three purge cycles.
-
Schlenk Line: If using a Schlenk line, place the empty vials in a flask, and cycle between vacuum and inert gas backfill at least three times to render them inert.
-
-
Weighing and Aliquoting: Inside the inert atmosphere, carefully open the main stock bottle of this compound.
-
Weigh the desired amount of the solid (e.g., 5-10 mg) into each of the small amber vials.
-
Sealing: Tightly seal each vial with its PTFE-lined cap.
-
Labeling: Clearly label each vial with the compound name, amount, and date.
-
Final Storage: Remove the sealed vials from the glove box. Place them in a freezer set to -18°C or below for long-term storage.[7] The main stock bottle should also be resealed tightly under the inert atmosphere and stored in the freezer.
Protocol 2: Preparation and Storage of a Deoxygenated Stock Solution
Objective: To prepare a stock solution of this compound in an oxygen-free solvent for immediate or short-term use in experiments.
Materials:
-
Aliquoted vial of solid this compound
-
High-purity, anhydrous solvent (e.g., toluene)
-
Schlenk flask or a vial with a rubber septum
-
Gas-tight syringe and needles
-
Inert gas supply (Argon or Nitrogen) with a bubbler
-
Ultrasonic bath (optional)
Methodology:
-
Solvent Degassing (Freeze-Pump-Thaw Method): a. Place the required volume of solvent in a Schlenk flask with a stir bar. b. Freeze the solvent by immersing the flask in liquid nitrogen. c. Once fully frozen, open the flask to a high vacuum line for 5-10 minutes to remove gases from above the solid solvent. d. Close the flask to the vacuum and thaw the solvent in a water bath. You may see bubbles evolve from the liquid. e. Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen. f. After the final thaw, backfill the flask with your inert gas.
-
Solution Preparation: a. Take a pre-weighed, sealed vial of solid this compound. b. Puncture the cap's septum with a needle connected to the inert gas line (bubbler outlet) to create a positive pressure. c. Puncture the septum with a second, wider-gauge needle to act as a vent. d. Using a gas-tight syringe, draw the desired volume of the deoxygenated solvent from the Schlenk flask. e. Inject the solvent into the vial containing the solid this compound. f. Gently swirl or sonicate the vial until the solid is fully dissolved.
-
Storage: a. Once dissolved, remove the needles. For short-term storage, wrap the septum cap with Parafilm to ensure a good seal. b. Store the solution in the dark (in a freezer if not for immediate use). Use the solution as quickly as possible, as septa can be compromised over time.
Workflow Diagram: Inert Atmosphere Solution Preparation
Caption: Step-by-step workflow for preparing a solution under inert conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. pjoes.com [pjoes.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. jscholaronline.org [jscholaronline.org]
Technical Support Center: Improving the Solubility of "Phenanthren-4-ol" for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Phenanthren-4-ol in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound, also known as 4-hydroxyphenanthrene, is a polycyclic aromatic hydrocarbon (PAH) and a metabolite of phenanthrene. Like many PAHs, it is a lipophilic molecule with poor aqueous solubility. For bioassays, compounds typically need to be dissolved in an aqueous buffer to ensure accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate concentration in the assay, and consequently, unreliable data.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and to a lesser extent, in alcohols like ethanol and methanol.[1][2] For bioassays, a common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the aqueous assay medium.[3]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO in most cell-based assays should be kept low, typically at or below 0.5% (v/v), as higher concentrations can be toxic to cells and may interfere with the assay results.[4] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, cyclodextrins, and specialized formulation methods like solid dispersions.[5][6] This guide provides detailed protocols for using co-solvents and cyclodextrins.
Data Presentation: Solubility of Phenanthrene and this compound
| Compound | Solvent | Solubility (approx.) | Molar Mass ( g/mol ) | Molarity (approx.) |
| Phenanthrene | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[7] | 178.23 | ~168 mM |
| Ethanol | ~20 mg/mL[7] | 178.23 | ~112 mM | |
| Methanol | Slightly soluble[8] | 178.23 | - | |
| Water | ~1.1 mg/L[9] | 178.23 | ~6.2 µM | |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble (estimated >30 mg/mL) | 194.23 | >154 mM |
| Ethanol | Soluble (estimated >20 mg/mL) | 194.23 | >103 mM | |
| Methanol | Slightly soluble[2] | 194.23 | - | |
| Water | Very poorly soluble (estimated) | 194.23 | - |
Note: The solubility values for this compound are estimations based on its chemical structure and the known solubility of phenanthrene. It is highly recommended to experimentally determine the solubility in your specific assay buffer.
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution when I add it to my aqueous assay buffer.
-
Cause: This is a common problem when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous medium. The compound's solubility limit in the final buffer is exceeded.
-
Solution:
-
Reduce the Final Concentration: Your target concentration may be too high for the aqueous buffer to support. Try working with a lower final concentration of this compound.
-
Optimize the Dilution Method: Instead of adding a small volume of a very high concentration stock directly to the buffer, perform an intermediate dilution step in a solvent with better miscibility with water, if possible. Always add the compound stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.[2]
-
Use a Co-solvent: Incorporate a small percentage of a water-miscible organic solvent (other than DMSO) in your final assay buffer. See the protocol below.
-
Utilize Cyclodextrins: These can encapsulate the hydrophobic compound and increase its apparent aqueous solubility.[10] See the protocol below.
-
Issue 2: I'm observing inconsistent or lower-than-expected activity in my bioassay.
-
Cause: This could be due to sub-optimal solubility, leading to an actual concentration of the dissolved compound that is lower and more variable than the nominal concentration. The compound may also be forming aggregates that can lead to non-specific effects.[11]
-
Solution:
-
Visually Inspect for Precipitation: Before adding your compound solution to the assay, carefully inspect it for any signs of cloudiness or precipitate. Centrifuge the solution and check for a pellet.
-
Determine Kinetic Solubility: Perform a simple experiment to determine the kinetic solubility of this compound in your specific assay buffer. This will help you establish a reliable working concentration range.
-
Consider Non-specific Binding: Hydrophobic compounds can adsorb to plasticware. Consider using low-binding plates and tips. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might also help in some cases.
-
Issue 3: My vehicle control (e.g., DMSO only) is showing an unexpected biological effect.
-
Cause: The concentration of the vehicle itself might be causing a biological response in your assay system.
-
Solution:
-
Perform a Vehicle Titration: Test a range of DMSO concentrations (e.g., from 0.01% to 1%) in your assay to determine the highest concentration that does not elicit a response.
-
Ensure Uniform Vehicle Concentration: The final concentration of the vehicle must be identical in all wells, including the controls and all tested concentrations of this compound.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
This protocol describes the standard method for preparing a stock solution in DMSO and subsequent dilutions for use in bioassays.
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous assay buffer (pre-warmed to the assay temperature)
-
-
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out an appropriate amount of this compound. (Molecular Weight = 194.23 g/mol ). For 1 mg of this compound, you will need 514.9 µL of DMSO to make a 10 mM stock.
-
Add the solid this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear. If not, gentle warming (to 37°C) or brief sonication can be applied.[3]
-
-
Prepare Working Solutions:
-
Perform serial dilutions of your 10 mM stock solution in 100% DMSO to create a range of concentrations for your dose-response experiment.
-
To prepare the final assay solutions, add a small volume of the DMSO working solution to your pre-warmed aqueous assay buffer while vortexing. For example, to achieve a 1:1000 dilution (resulting in a final DMSO concentration of 0.1%), add 1 µL of the DMSO working solution to 999 µL of the assay buffer.
-
-
Final Check:
-
Visually inspect the final diluted solutions for any signs of precipitation before adding them to your assay.
-
-
Protocol 2: Improving Solubility with Cyclodextrins (Co-solvent Lyophilization Method)
This method involves forming an inclusion complex between this compound and a cyclodextrin, which can significantly enhance its aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Deionized water
-
Sterile vials
-
Stir plate and stir bar
-
0.22 µm sterile filter
-
Lyophilizer (freeze-dryer)
-
-
Procedure:
-
Prepare Solutions:
-
In one vial, dissolve the desired amount of HP-β-CD in deionized water. The molar ratio of this compound to HP-β-CD is typically started at 1:1 or 1:2.
-
In a separate vial, dissolve this compound in a minimal amount of TBA.
-
-
Form the Complex:
-
While stirring the HP-β-CD solution, add the this compound solution drop-wise.
-
Continue stirring the mixture for a set period (e.g., 24 hours) at room temperature to allow for complex formation.
-
-
Sterilization and Lyophilization:
-
Filter the resulting solution through a 0.22 µm sterile filter into a sterile vial suitable for lyophilization.
-
Freeze the solution and then lyophilize it to obtain a dry powder of the this compound/HP-β-CD inclusion complex.
-
-
Reconstitution:
-
The lyophilized powder can be reconstituted directly in your aqueous assay buffer to the desired final concentration. The solubility of the complex will be significantly higher than that of the free compound.
-
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on studies of phenanthrene and its derivatives.
Experimental Workflow
References
- 1. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. youtube.com [youtube.com]
- 9. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phenanthren-4-ol Separation in Reverse-Phase HPLC
Welcome to the technical support center for the chromatographic analysis of Phenanthren-4-ol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reverse-phase high-performance liquid chromatography (RP-HPLC) separation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may face during your experiments.
Q1: I am observing significant peak tailing for my this compound peak. What are the possible causes and solutions?
A1: Peak tailing is a common issue when analyzing phenolic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes:
-
Interaction with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of this compound, leading to tailing.[1][2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound, causing it to interact more strongly and unevenly with the stationary phase.[4][5][6][7][8]
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.[1][9]
-
Metal Contamination: Trace metal ions in the sample, mobile phase, or HPLC system can chelate with the analyte, causing peak tailing.[9]
Troubleshooting Solutions:
| Solution | Description |
| Adjust Mobile Phase pH | Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) can suppress the ionization of the phenolic hydroxyl group, minimizing secondary interactions.[7] |
| Use a Highly End-capped Column | Employ a modern, high-purity silica column with extensive end-capping to reduce the number of accessible silanol groups.[3] |
| Add a Mobile Phase Modifier | Adding a small amount of a competitive base like triethylamine (TEA) can mask the active silanol sites. However, this is less common with modern columns.[4] |
| Reduce Sample Concentration | Dilute the sample to ensure you are not overloading the column.[9] |
| Optimize Temperature | Increasing the column temperature (e.g., to 35-40°C) can improve mass transfer and reduce peak tailing.[10] |
| Consider a Different Stationary Phase | A phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and potentially better peak shape for aromatic compounds.[11] |
Q2: My retention time for this compound is inconsistent between injections. What should I check?
A2: Fluctuations in retention time can compromise the reliability of your analytical method. Several factors related to the mobile phase, HPLC system, and column can contribute to this issue.
Possible Causes:
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the solvent strength and affect retention.[5]
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to a shifting baseline and variable retention times.[1]
-
Temperature Fluctuations: Changes in the ambient or column temperature can impact the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention.[1]
-
Pump Performance: Inconsistent flow rates due to pump malfunctions, leaks, or air bubbles can cause retention time variability.[12]
-
pH Instability: For ionizable compounds, small changes in the mobile phase pH can cause significant shifts in retention.[5]
Troubleshooting Solutions:
| Solution | Description |
| Ensure Proper Mobile Phase Preparation | Premix mobile phase solvents and degas them thoroughly. Keep solvent reservoirs capped to minimize evaporation.[13] |
| Adequate Column Equilibration | Equilibrate the column with at least 10-15 column volumes of the initial mobile phase composition before the first injection and between runs. |
| Use a Column Thermostat | Maintain a constant column temperature using a column oven to ensure reproducible retention times.[8] |
| Check HPLC System Performance | Inspect the pump for leaks, ensure proper solvent delivery, and check for air bubbles in the solvent lines.[12] |
| Buffer the Mobile Phase | If operating near the pKa of this compound, use a buffer (e.g., phosphate or acetate buffer) to maintain a stable pH. Ensure the buffer is soluble in the mobile phase mixture.[7][14] |
Q3: I am having difficulty separating this compound from a closely eluting impurity. How can I improve the resolution?
A3: Achieving adequate resolution between your analyte and impurities is critical for accurate quantification. Optimizing the selectivity and efficiency of your separation is key.
Possible Causes:
-
Suboptimal Mobile Phase Composition: The current mobile phase may not provide sufficient selectivity for the separation.
-
Inappropriate Stationary Phase: The column chemistry might not be ideal for resolving the two compounds.
-
Steep Gradient: A rapid gradient may not allow enough time for the separation to occur.
Troubleshooting Solutions:
| Solution | Description |
| Optimize Mobile Phase Selectivity | Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter the elution order and improve separation.[4][15] Adjusting the pH can also impact selectivity for ionizable compounds.[4] |
| Adjust the Gradient Profile | Employ a shallower gradient or introduce an isocratic hold at a specific solvent composition to increase the separation time between the two peaks.[4][9] |
| Try a Different Stationary Phase | A column with a different chemistry, such as a PFP or a C18 with a different bonding density, can provide alternative selectivity.[11] For aromatic compounds, a phenyl-based column might enhance resolution through pi-pi interactions.[11] |
| Increase Column Length or Decrease Particle Size | Using a longer column or a column with smaller particles can increase the theoretical plates (efficiency) of the separation, leading to narrower peaks and better resolution. Note that smaller particles will increase backpressure.[2] |
| Elevate the Temperature | Increasing the column temperature can sometimes improve selectivity and efficiency.[10] |
Experimental Protocols
General Protocol for RP-HPLC Separation of this compound
This protocol provides a starting point for method development and can be adapted based on the specific requirements of your analysis.
1. Sample Preparation:
-
Dissolve a known weight of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with a linear gradient of 20-80% B over 10 minutes. Hold at 100% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[16] This can be optimized as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[16] |
| Injection Volume | 10 µL[16] |
| Detection | UV detector at 261 nm[16] |
3. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Assess peak shape (tailing factor), retention time, and resolution from any impurities.
-
Make adjustments to the HPLC conditions as described in the troubleshooting sections to optimize the separation.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Workflow for Improving Resolution
Caption: A decision-making workflow for improving chromatographic resolution.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. veeprho.com [veeprho.com]
- 8. moravek.com [moravek.com]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
"Phenanthren-4-ol" stability issues in cell culture media
Welcome to the technical support center for Phenanthren-4-ol. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when using this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could the compound be unstable in my cell culture medium?
A1: Yes, inconsistency in experimental results is a common indicator of compound instability. Phenolic compounds, including phenanthrene derivatives like this compound, can be unstable in standard cell culture media such as DMEM, RPMI-1640, and MEM.[1] This instability can lead to the degradation of the compound over the course of your experiment, resulting in a lower effective concentration than intended and variability in your data.
Q2: What are the primary causes of this compound instability in cell culture media?
A2: The instability of phenolic compounds in cell culture media is often due to oxidation.[1] Several factors in the media can contribute to this, including:
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation.
-
High pH: The slightly alkaline pH of most cell culture media (typically pH 7.2-7.4) can promote the oxidation of phenols.
-
Presence of Metal Ions: Trace metal ions in the media can catalyze oxidation reactions.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[2]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[2]
Q3: Can the degradation of this compound in cell culture media produce toxic byproducts?
A3: Yes. A significant concern with the degradation of phenolic compounds in cell culture media is the generation of hydrogen peroxide (H₂O₂).[1] H₂O₂ is a reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to off-target effects, cytotoxicity, and confounding experimental results.[1] This can mask the true biological activity of this compound.
Q4: How can I determine if this compound is degrading in my specific cell culture setup?
A4: The most reliable way to assess the stability of this compound is to perform a time-course analysis using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This involves incubating the compound in your cell culture medium (with and without cells) and measuring its concentration at different time points.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells. | Compound instability and degradation. | Assess stability using HPLC/LC-MS. Consider reducing incubation time or replenishing the media with fresh compound during the experiment.[3] |
| Loss of compound activity over time. | Degradation of this compound in the medium. | Perform a time-course stability study. If the compound is unstable, determine its half-life in your media and adjust your experimental design accordingly. |
| Higher than expected cytotoxicity. | Generation of toxic byproducts like H₂O₂ due to compound degradation.[1] | Test for H₂O₂ production in your media. Include an antioxidant, such as N-acetylcysteine, in your experimental controls to see if it mitigates the cytotoxicity. |
| Discrepancy between biochemical and cell-based assay results. | Poor cell permeability, active efflux from cells, or rapid intracellular metabolism. | Evaluate the cellular uptake of this compound. If efflux is suspected, consider using efflux pump inhibitors in your experiment.[3] |
| Compound precipitation in the media. | Low solubility of this compound in aqueous media. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Ensure the final solvent concentration in the media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC
Objective: To determine the stability and degradation kinetics of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spiking the Medium: In a sterile container, add the this compound stock solution to pre-warmed (37°C) complete cell culture medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).[3]
-
Time Points: Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours).[3]
-
Incubation: Incubate the tubes at 37°C in a 5% CO₂ incubator.[3]
-
Sample Collection: At each designated time point, remove one tube and immediately process it for analysis. The T=0 sample should be processed immediately after spiking.[3]
-
Sample Preparation for HPLC:
-
To precipitate proteins that may interfere with the analysis, add an equal volume of cold acetonitrile to the media sample.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Develop a suitable gradient elution method using a mobile phase consisting of, for example, water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound against time.
-
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | Enter T=0 Peak Area | 100% |
| 2 | Enter T=2 Peak Area | Calculate % |
| 4 | Enter T=4 Peak Area | Calculate % |
| 8 | Enter T=8 Peak Area | Calculate % |
| 24 | Enter T=24 Peak Area | Calculate % |
| 48 | Enter T=48 Peak Area | Calculate % |
Table 2: Half-life of this compound in Different Media
| Cell Culture Medium | Serum Concentration | Half-life (hours) |
| DMEM | 10% FBS | Calculate from data |
| RPMI-1640 | 10% FBS | Calculate from data |
| MEM | 5% FBS | Calculate from data |
Visualizations
Signaling Pathway Diagram
Caption: Potential pathway of this compound instability leading to confounding experimental results.
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Minimizing side-product formation in "Phenanthren-4-ol" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of Phenanthren-4-ol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in multi-step syntheses like that of this compound can arise from several factors depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:
-
Incomplete Friedel-Crafts Acylation (Haworth Synthesis): The initial acylation of 1-methoxynaphthalene is a critical step. Incomplete reaction can be due to inactive reagents or suboptimal conditions.
-
Solution: Ensure anhydrous conditions as the Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Use freshly opened or purified reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more catalyst or acylating agent.[1]
-
-
Inefficient Reduction of the Ketone: Both Clemmensen and Wolff-Kishner reductions can be sluggish.
-
Clemmensen Reduction Solution: The zinc amalgam must be freshly prepared and activated. Ensure the hydrochloric acid is concentrated. Vigorous stirring is necessary to maintain contact between the reactants.[2][3][4]
-
Wolff-Kishner Reduction Solution: This reaction requires high temperatures. Ensure the solvent (e.g., diethylene glycol) is of a high boiling point and that water is effectively removed during the reaction to drive the equilibrium.[5][6][7][8][9]
-
-
Poor Cyclization: The intramolecular Friedel-Crafts cyclization to form the phenanthrene ring system is sensitive to the acid catalyst and temperature.
-
Solution: Polyphosphoric acid (PPA) or strong acids like sulfuric acid are typically used. The temperature needs to be carefully controlled; too low, and the reaction won't proceed, too high, and charring or side reactions can occur. Experiment with different acid catalysts and temperature profiles.
-
-
Loss of Product during Workup and Purification: this compound and its intermediates may have some solubility in aqueous layers during extraction, or may be difficult to separate from side-products during chromatography.
-
Solution: Perform multiple extractions with the organic solvent. Carefully monitor fractions during column chromatography using TLC to avoid discarding fractions containing the desired product.
-
Issue 2: Formation of Isomeric Side-Products
Q2: I am observing multiple spots on my TLC plate, suggesting the presence of isomers. How can I minimize the formation of these and purify my desired this compound?
A2: The formation of isomers is a common challenge in the synthesis of substituted polycyclic aromatic hydrocarbons.
-
Cause (Haworth Synthesis): The initial Friedel-Crafts acylation of 1-methoxynaphthalene can occur at both the 2- and 4-positions. While the 4-position is generally favored due to kinetic control and steric hindrance at the 2-position, changes in solvent and temperature can alter this selectivity.[1] The final cyclization step can also potentially lead to isomeric ring closures, although this is less common when the initial acylation is highly regioselective.[10][11]
-
Minimization: To favor the 4-acylated product, use a non-polar solvent like carbon disulfide (CS₂) at low temperatures (e.g., 0 °C).[1] Using a bulkier acylating agent can also increase steric hindrance at the 2-position, further favoring the 4-isomer.
-
-
Cause (Mallory Photocyclization): The photocyclization of a meta-substituted stilbene precursor can lead to a mixture of 2- and 4-substituted phenanthrenes.[12]
-
Minimization: The regioselectivity of the Mallory reaction can be influenced by the electronic nature of the substituents. Careful design of the stilbene precursor is crucial. In some cases, using a sacrificial directing group that can be removed after cyclization may be an option.
-
-
Purification:
-
Column Chromatography: Isomers of phenanthrols can often be separated by careful column chromatography on silica gel. A slow gradient elution with a solvent system like hexane/ethyl acetate is recommended.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a normal-phase or reversed-phase column is a highly effective technique for isolating pure isomers.[13][14][15] Specialized columns, such as those with phenyl or pentafluorophenyl stationary phases, can offer enhanced selectivity for aromatic isomers.
-
Issue 3: Incomplete Aromatization in the Final Step
Q3: My final product contains significant amounts of dihydrophenanthrene or other partially saturated analogues. How do I ensure complete aromatization?
A3: The final dehydrogenation step is crucial for obtaining the fully aromatic phenanthrene ring system.
-
Cause: Incomplete dehydrogenation can result from an insufficiently active catalyst, too low a reaction temperature, or too short a reaction time.
-
Solution: Use a fresh, high-quality dehydrogenation catalyst such as palladium on carbon (Pd/C) or selenium. Ensure the reaction is heated to a sufficiently high temperature (typically >250 °C for Pd/C). The reaction time may need to be extended, and progress can be monitored by TLC or GC-MS.
-
Data Presentation
Table 1: Regioselectivity in Friedel-Crafts Acylation of 1-Methoxynaphthalene
| Acylating Agent | Lewis Acid | Solvent | Temperature | Major Product | Minor Product(s) | Expected Outcome |
| Acetyl Chloride | AlCl₃ | CS₂ | 0 °C | 4-acetyl-1-methoxynaphthalene | 2-acetyl-1-methoxynaphthalene | Kinetic control favoring the less sterically hindered para-product.[1] |
| Acetyl Chloride | AlCl₃ | Nitrobenzene | Room Temp. | 2-acetyl-1-methoxynaphthalene | 4-acetyl-1-methoxynaphthalene | Thermodynamic control potentially favoring the ortho-product.[1] |
| Propionyl Chloride | AlCl₃ | CH₂Cl₂ | 0 °C | 4-propionyl-1-methoxynaphthalene | 2-propionyl-1-methoxynaphthalene | Increased steric bulk of the acylating agent further favors the 4-position. |
Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Modified Haworth Synthesis
This protocol is a plausible route and may require optimization.
Step 1: Friedel-Crafts Acylation of 1-Methoxynaphthalene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous carbon disulfide (CS₂).
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of 1-methoxynaphthalene (1.0 equivalent) in anhydrous CS₂ in the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
In a separate, dry container, dissolve succinic anhydride (1.1 equivalents) in anhydrous CS₂.
-
Add the succinic anhydride solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until all the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude keto-acid.
Step 2: Reduction of the Keto Group (Clemmensen Reduction)
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
To a round-bottom flask equipped with a reflux condenser, add the crude keto-acid from Step 1, the freshly prepared zinc amalgam, concentrated hydrochloric acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Add more concentrated HCl periodically.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate to give the crude 4-(1-methoxy-naphthalen-4-yl)butanoic acid.
Step 3: Intramolecular Cyclization
-
Add the crude butanoic acid from Step 2 to polyphosphoric acid (PPA) at 80-100 °C with stirring.
-
Heat the mixture at 120-140 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Pour the hot reaction mixture onto ice, and extract the product with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry over MgSO₄ and concentrate to yield the crude tetrahydrophenanthrenone.
Step 4: Aromatization and Demethylation
-
To the crude tetrahydrophenanthrenone, add palladium on carbon (10 mol%) and a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux (around 250 °C) for 4-8 hours.
-
Cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude 4-methoxyphenanthrene.
-
To a solution of the crude 4-methoxyphenanthrene in anhydrous dichloromethane at -78 °C, add boron tribromide (BBr₃, 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: Workflow for the proposed synthesis of this compound via a modified Haworth synthesis.
Caption: Troubleshooting logic for addressing isomer formation during this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. unacademy.com [unacademy.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]
- 10. Phenanthrene synthesis [quimicaorganica.org]
- 11. Phenanthrene synthesis [quimicaorganica.org]
- 12. Mallory reaction - Wikipedia [en.wikipedia.org]
- 13. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Addressing peak tailing of "Phenanthren-4-ol" in chromatography
Technical Support Center: Phenanthren-4-ol Analysis
Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help you address peak tailing issues specifically encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in reversed-phase HPLC?
A1: Peak tailing of this compound, a polar phenolic compound, in reversed-phase HPLC is most commonly caused by secondary interactions between the hydroxyl group of the analyte and active sites on the stationary phase.[1] The primary culprits are exposed, acidic silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2][3] These interactions create an alternative, stronger retention mechanism in addition to the primary hydrophobic interaction, causing some molecules to lag behind and creating a "tail" on the peak.[4] Other potential causes include column contamination, column bed deformation (voids), or extra-column effects like excessive tubing length.[5][6]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like phenols.[7][8] The silanol groups on a silica column are acidic (pKa ~3.8-4.2) and become ionized (negatively charged) at higher pH values.[9] These charged sites can strongly interact with the polar hydroxyl group of this compound, leading to significant peak tailing. By lowering the mobile phase pH (typically to ≤ 3), the silanol groups are fully protonated (neutral), which suppresses these unwanted secondary interactions and results in a more symmetrical peak.[2][4]
Q3: What type of HPLC column is recommended to prevent peak tailing for phenolic compounds?
A3: To minimize peak tailing for this compound, it is best to use modern, high-purity "Type B" silica columns, which have a lower content of acidic silanols and trace metals compared to older "Type A" silica.[2][10] Columns that are "end-capped" are also highly recommended.[4] End-capping is a process that chemically treats most of the remaining free silanol groups, making them much less reactive.[4] For particularly challenging separations, consider polar-embedded or polar-endcapped phases, which offer better shielding of the silica surface and improved peak shape for polar analytes.[5][6]
Q4: My this compound peak is tailing during GC analysis. What are the likely causes?
A4: In Gas Chromatography (GC), peak tailing for a polar, active compound like this compound is typically due to unwanted interactions within the analytical flow path. This can include interactions with active sites in the GC inlet (liner), contamination on the column, or imperfections in the column itself.[11] The polar hydroxyl group can adsorb to active sites, leading to a delayed release of the analyte and a tailing peak.[12] Column contamination from previous runs or a poorly cut column can also create active sites that cause tailing.[11][13]
Q5: When should I consider derivatization for the GC analysis of this compound?
A5: Derivatization should be considered when you cannot achieve a symmetrical peak shape for this compound through other means, such as using an inert liner or a high-quality, well-maintained column. Derivatization is a technique that chemically modifies the analyte to make it more suitable for GC analysis.[14] For phenols, this typically involves converting the polar hydroxyl (-OH) group into a less polar, more volatile, and more stable ether or ester.[12] This modification significantly reduces the potential for interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks and often improved sensitivity.[12][14]
Troubleshooting Guide for Peak Tailing
This guide provides a structured approach to diagnosing and resolving peak tailing for this compound in both HPLC and GC systems.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Quantitative Data Summary
Secondary interactions with silanol groups are a primary cause of peak tailing, especially for polar and basic compounds. Lowering the mobile phase pH suppresses the ionization of these silanols, drastically improving peak shape. The following table, adapted from data for a basic compound, illustrates this effect, which is governed by the same underlying principle as for polar phenols.
| Mobile Phase pH | Analyte | Asymmetry Factor (As) | Peak Shape |
| 7.0 | Methamphetamine | 2.35 | Severe Tailing |
| 3.0 | Methamphetamine | 1.33 | Improved Symmetry |
| Data adapted from a study on basic analytes, demonstrating the pH effect on peak asymmetry due to silanol interactions.[4] |
Visualizing the Cause of Peak Tailing
The primary chemical interaction causing peak tailing for this compound on a standard silica-based stationary phase is illustrated below.
Caption: Interaction between this compound and a silanol group causing tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization (HPLC)
This protocol is designed to mitigate peak tailing for this compound by adjusting the mobile phase pH to suppress silanol activity.
Objective: To achieve a symmetrical peak shape (Asymmetry Factor ≤ 1.2) for this compound.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (end-capped recommended)
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Formic acid (or phosphoric acid)
-
Calibrated pH meter
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Prepare a 20 mM buffer. For low pH, an additive like formic acid is often sufficient.
-
To 1 L of HPLC-grade water, add 1.0 mL of formic acid to achieve a 0.1% solution.
-
Measure the pH using a calibrated pH meter. The target pH should be between 2.5 and 3.0.[3] Adjust with small amounts of acid if necessary.
-
Filter the aqueous mobile phase through a 0.45 µm filter.
-
-
Prepare Mobile Phase B (Organic):
-
Use 100% HPLC-grade acetonitrile.
-
-
Set Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As appropriate for this compound
-
Injection Volume: 5 µL
-
Gradient: Start with a suitable gradient (e.g., 50% B to 95% B over 10 minutes).
-
-
Equilibrate the System:
-
Flush the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Analyze and Evaluate:
-
Inject the this compound standard.
-
Calculate the peak asymmetry factor using your chromatography data system software.
-
Compare the peak shape to analyses performed at a higher or neutral pH. A significant reduction in tailing should be observed.[4]
-
Protocol 2: Silylation Derivatization for GC Analysis
This protocol converts the polar hydroxyl group of this compound into a non-polar trimethylsilyl (TMS) ether, improving peak shape and reducing tailing in GC.[12]
Objective: To prepare a volatile, non-polar derivative of this compound for GC analysis.
Materials:
-
Sample containing this compound, evaporated to dryness in a reaction vial.
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
A suitable solvent (e.g., Pyridine or Acetonitrile).
-
Heating block or oven.
-
GC system with a low-polarity capillary column (e.g., DB-5ms).
Procedure:
-
Sample Preparation:
-
Ensure the sample extract containing a known amount of this compound is completely dry, as silylation reagents are sensitive to moisture.[14]
-
-
Derivatization Reaction:
-
To the dried sample residue in the reaction vial, add 100 µL of a suitable solvent like pyridine.
-
Add 100 µL of the silylating agent (BSTFA + 1% TMCS).[12]
-
Securely cap the vial.
-
-
Reaction Incubation:
-
Heat the vial at 70 °C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[12]
-
-
Cooling and Injection:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC.
-
-
Set GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at an appropriate temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Analyze and Compare:
-
Inject the derivatized sample.
-
The resulting peak for the TMS-ether of this compound should be sharp and symmetrical compared to an underivatized standard.[12]
-
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: "Phenanthren-4-ol" Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from "Phenanthren-4-ol" in fluorescence-based assays. The information is presented in a question-and-answer format to directly address specific issues.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. Like its parent compound, this compound is inherently fluorescent, meaning it can absorb and emit light.[1] This intrinsic fluorescence can interfere with assays that rely on detecting fluorescence signals, potentially leading to false-positive or false-negative results.
Q2: What are the main mechanisms of fluorescence interference caused by compounds like this compound?
There are two primary mechanisms by which compounds like this compound can interfere with fluorescence-based assays:
-
Autofluorescence (Intrinsic Fluorescence): The compound itself fluoresces in the same spectral region as the assay's reporter fluorophore, leading to an artificially high signal (false positive).[2][3]
-
Fluorescence Quenching: The compound absorbs the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore. This is often due to the "inner filter effect" and results in a decreased signal (false negative).[3]
Q3: What are the typical spectral properties of phenanthrene, and how might the hydroxyl group of this compound affect them?
Q4: How can I quickly check if this compound is interfering in my assay?
A simple way to check for interference is to run a "compound-only" control. This involves measuring the fluorescence of a solution containing this compound at the same concentration used in your assay, but without the other assay components (e.g., enzymes, substrates, or reporter fluorophores). If you observe a significant fluorescence signal at your assay's detection wavelength, it indicates autofluorescence.
Q5: What are the general strategies to mitigate interference from fluorescent compounds?
General strategies to reduce fluorescence interference include:
-
Using Red-Shifted Fluorophores: Shift to reporter dyes that excite and emit at longer wavelengths (e.g., in the red or far-red spectrum), as interference from small molecules is more common in the blue-green region.[2]
-
Implementing Proper Controls: Always include compound-only controls (to measure autofluorescence) and no-enzyme/no-substrate controls.
-
Counter-Screening: Perform a separate assay to specifically measure the compound's intrinsic fluorescence under assay conditions.[7]
-
Time-Resolved Fluorescence (TRF): If your instrumentation allows, using long-lifetime fluorophores (e.g., lanthanides) with TRF can help discriminate against the short-lived fluorescence of interfering compounds.
-
Spectral Unmixing: For imaging applications, if you have a spectral detector, you can measure the emission spectrum of the interfering compound and computationally subtract it from your experimental data.
II. Troubleshooting Guides
Problem 1: I am observing a high background signal in my assay when this compound is present.
Q: How do I confirm that the high background is due to the intrinsic fluorescence of this compound?
A: To confirm autofluorescence from this compound, follow these steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the same concentration as in your experiment.
-
Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your main assay.
-
Analyze the Data: If these wells show a significant signal above the buffer-only blank, it confirms that this compound is autofluorescent under your assay conditions.
-
Perform a Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound in the assay buffer to determine its spectral profile and see how it overlaps with your assay's fluorophore.[7]
Problem 2: My positive control signal is lower than expected in the presence of this compound.
Q: How can I determine if this compound is quenching the fluorescence of my reporter dye?
A: To investigate potential fluorescence quenching by this compound, consider the following:
-
Assess the Inner Filter Effect: Measure the absorbance spectrum of this compound at the assay concentration. Significant absorbance at the excitation or emission wavelength of your fluorophore suggests that the inner filter effect is a likely cause of quenching.
-
Control Experiment with Fluorophore: Prepare a solution of your reporter fluorophore at the concentration used in the assay. Measure its fluorescence. Then, add this compound at the assay concentration and measure the fluorescence again. A significant decrease in the fluorophore's signal in the presence of this compound indicates quenching.
Problem 3: I have confirmed interference. What are my options to rescue my assay?
Q: What are the recommended steps to minimize or correct for the interference?
A: Once interference is confirmed, you can take several steps:
-
Change the Fluorophore: The most effective solution is often to switch to a fluorophore with excitation and emission wavelengths that do not overlap with the spectral properties of this compound. Red-shifted dyes are generally a good choice.[2]
-
Use a Lower Concentration of this compound: If possible, lowering the concentration of the interfering compound can reduce its effect.
-
Apply a Correction Factor: If the interference is moderate and consistent, you can subtract the signal from the compound-only control from your experimental wells. However, this assumes the interference is additive and does not affect the assay chemistry.
-
Use an Orthogonal Assay: If the interference cannot be easily mitigated, consider using an orthogonal assay with a different detection method (e.g., absorbance, luminescence, or mass spectrometry) to confirm your results.
III. Data Presentation: Quantitative Summary
Table 1: Spectral Properties of Phenanthrene (Experimental) and this compound (Estimated)
| Property | Phenanthrene (in Cyclohexane/Ethanol) | This compound (Estimated) |
| Excitation Maximum (λex) | ~252 nm, ~295 nm[4][8] | ~300-320 nm |
| Emission Maximum (λem) | ~350-380 nm[8] | ~380-420 nm |
| Quantum Yield (ΦF) | ~0.13[4] | Variable, potentially higher or lower than phenanthrene |
| Appearance | Colorless solid, blue fluorescence in solution[1] | Likely a solid with blue-violet fluorescence in solution |
Disclaimer: The spectral properties for this compound are estimations based on the known properties of phenanthrene and the expected effects of a hydroxyl substitution. Experimental verification is highly recommended.
Table 2: Common Fluorophores and Their Susceptibility to Interference from UV-excitable Compounds
| Fluorophore | Excitation (nm) | Emission (nm) | Susceptibility to Interference |
| DAPI | ~358 | ~461 | High |
| Fluorescein (FITC) | ~494 | ~518 | Moderate |
| Rhodamine B | ~553 | ~576 | Low |
| Alexa Fluor 647 | ~650 | ~668 | Very Low |
| Cy5 | ~649 | ~670 | Very Low |
IV. Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of a Test Compound
Objective: To determine the intrinsic fluorescence properties of a test compound like this compound.
Materials:
-
Test compound (this compound)
-
Assay buffer
-
Quartz cuvette or fluorescence-compatible microplate
-
Spectrofluorometer or fluorescence plate reader with scanning capabilities
Method:
-
Prepare a solution of the test compound in the assay buffer at the desired concentration.
-
Emission Scan: a. Set the spectrofluorometer to a fixed excitation wavelength (e.g., 310 nm for estimated this compound). b. Scan a range of emission wavelengths (e.g., 330 nm to 600 nm). c. The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
Excitation Scan: a. Set the spectrofluorometer to the determined emission maximum. b. Scan a range of excitation wavelengths (e.g., 250 nm to 380 nm). c. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
Protocol 2: Autofluorescence Interference Assessment in a 96-well Plate Format
Objective: To quantify the autofluorescence of a test compound in a plate-based assay format.
Materials:
-
Test compound (this compound)
-
Assay buffer
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Method:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add the compound dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a negative control (blank).
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells to determine the net fluorescence of the compound at each concentration.
Protocol 3: Assessing Fluorescence Quenching (Inner Filter Effect) of a Test Compound
Objective: To determine if a test compound quenches the fluorescence of the assay's reporter dye.
Materials:
-
Test compound (this compound)
-
Reporter fluorophore
-
Assay buffer
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Method:
-
Absorbance Spectrum: a. Prepare a solution of the test compound in the assay buffer at the assay concentration. b. Measure the absorbance spectrum of the solution over a range that includes the excitation and emission wavelengths of your reporter fluorophore. c. High absorbance at these wavelengths indicates a potential for the inner filter effect.
-
Fluorescence Measurement: a. Prepare a solution of the reporter fluorophore in the assay buffer at the assay concentration. b. Measure its fluorescence intensity. c. Add the test compound to this solution at the assay concentration and mix well. d. Immediately measure the fluorescence intensity again. e. A significant decrease in fluorescence intensity indicates quenching.
V. Mandatory Visualizations
References
- 1. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhotochemCAD | Phenanthrene [photochemcad.com]
- 5. Absorption [Phenanthrene] | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating the Purity of Synthetic Phenanthren-4-ol by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, establishing the purity of synthetic compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of synthetic Phenanthren-4-ol to potential impurities, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool for purity validation. Detailed experimental protocols and supporting data are presented to facilitate accurate purity determination.
Introduction to NMR-Based Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and accepted method for determining the purity of chemical compounds. It offers a direct and non-destructive analysis of the entire sample, providing both structural confirmation and quantitative information about the main component and any impurities present. This guide focuses on the "100% method," where the purity of the target analyte is determined by quantifying all detectable proton-bearing species in the sample.
Comparative Data for this compound and Potential Impurities
Accurate purity assessment by NMR relies on the comparison of the observed spectrum with known chemical shifts for the target compound and potential impurities. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and common impurities that may arise during its synthesis or purification.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
The following data, obtained in CDCl₃, serves as a reference for the identification of this compound.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100.54 MHz, CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 9.65 - 9.63 | 154.35 |
| 7.89 - 7.86 | 135.00 |
| 7.74 - 7.70 | 132.60 |
| 7.68 - 7.60 | 130.30 |
| 7.59 - 7.57 | 128.55 |
| 7.51 - 7.49 | 128.21 |
| 7.43 - 7.39 | 128.02 |
| 6.97 - 6.94 | 127.01 |
| 5.66 (hydroxyl proton, may vary) | 126.52 |
| 126.33 | |
| 125.99 | |
| 121.76 | |
| 119.47 | |
| 113.25 |
Note: The chemical shift of the hydroxyl proton is concentration and temperature dependent and may appear as a broad singlet.[1][2]
Table 2: NMR Data for Potential Impurities in Synthetic this compound
Impurities in synthetic this compound can originate from starting materials, intermediates, byproducts of side reactions, or residual solvents from the workup process.
| Impurity | Type | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Phenanthrene | Starting Material/Byproduct | 8.68, 7.88, 7.73, 7.64, 7.59 | 134.69, 132.95, 131.21, 129.56, 129.21 |
| Phenanthrenequinone | Oxidation Byproduct | Aromatic region signals | Carbonyl carbons > 180 ppm |
| Naphthalene | Starting Material | 7.85, 7.46 | 133.7, 128.0, 125.9 |
| Dichloromethane | Residual Solvent | ~5.30 | ~53.8 |
| Diethyl Ether | Residual Solvent | ~3.48 (q), ~1.21 (t) | ~66.0, ~15.2 |
| Ethyl Acetate | Residual Solvent | ~4.12 (q), ~2.05 (s), ~1.26 (t) | ~171.1, ~60.3, ~21.0, ~14.2 |
| Hexanes | Residual Solvent | ~1.25, ~0.88 | Various signals between 14-32 |
| Toluene | Residual Solvent | ~7.27-7.17, ~2.34 | ~137.9, ~129.2, ~128.3, ~125.5, ~21.4 |
Experimental Protocol for Purity Validation by ¹H NMR
A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data for purity assessment.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the synthetic this compound sample into a clean, dry NMR tube.
- Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane - TMS at 0 ppm).
- Ensure the sample is fully dissolved by gentle vortexing or sonication.
2. NMR Data Acquisition:
- Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
- Experiment: A standard quantitative ¹H NMR experiment should be performed.
- Key Parameters:
- Pulse Angle: 90° pulse for maximum signal intensity.
- Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of any proton in the sample) is critical for accurate quantification. A typical starting point is 30 seconds.
- Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
- Acquisition Time (aq): A minimum of 3-4 seconds to ensure high digital resolution.
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Perform a baseline correction to obtain a flat baseline across the entire spectrum.
- Integrate all signals corresponding to the this compound and any identified impurities. The integration of the solvent peak and the internal standard should also be noted.
Data Analysis and Purity Calculation
The purity of the this compound sample can be calculated using the "100% method" by comparing the integral of the target compound's signals to the sum of the integrals of all compound-related signals in the spectrum.
Purity Calculation Formula:
Purity (%) = [ (Integralthis compound / Nthis compound) / ( (Integralthis compound / Nthis compound) + Σ (IntegralImpurity_i / NImpurity_i) ) ] x 100
Where:
-
Integralthis compound is the sum of the integrals of one or more well-resolved signals of this compound.
-
Nthis compound is the number of protons corresponding to the integrated signal(s) of this compound.
-
IntegralImpurity_i is the integral of a well-resolved signal of impurity i.
-
NImpurity_i is the number of protons corresponding to the integrated signal of impurity i.
Visualization of the Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthetic this compound using NMR spectroscopy.
References
A Comparative Guide to HPLC-UV Method Validation for the Purity Assessment of Phenanthren-4-ol
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in guaranteeing the safety and efficacy of therapeutic products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted and robust technique for this purpose. This guide provides a comprehensive overview of the validation of an HPLC-UV method for the purity assessment of Phenanthren-4-ol, comparing it with other analytical techniques and presenting supporting experimental data in line with international guidelines.
Experimental Protocol: Validated RP-HPLC-UV Method for this compound Purity
This protocol outlines a Reversed-Phase HPLC (RP-HPLC) method for the quantitative determination of this compound and the detection of potential impurities. The validation of this method is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to 80% A, 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm[4]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Phosphoric acid) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
4. Validation Parameters: The method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Data Presentation: Summary of Validation Data
The following table summarizes the quantitative data obtained during the validation of the proposed HPLC-UV method for this compound.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of this compound and known impurities. Peak purity index > 0.999. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9997 |
| Range | 80% to 120% of the test concentration for assay.[1] | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 0.78% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes in method parameters (flow rate, temperature). | Passed |
Comparative Analysis with Alternative Methods
While HPLC-UV is a robust and widely used method for purity assessment, other techniques can offer complementary or, in some cases, superior information.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) |
| Principle | Separation based on polarity with UV absorbance detection. | Separation of volatile compounds based on boiling point, with mass-based detection.[7][8] | High-resolution separation with mass-to-charge ratio detection.[9] |
| Specificity | Good. Potential for co-elution of impurities with similar UV spectra.[10] | Excellent. Provides mass fragmentation patterns for structural elucidation. | Excellent. Provides accurate mass data for definitive peak identification.[9] |
| Sensitivity | Moderate. | High. | Very High. |
| Sample Volatility | Not required. | Required. Derivatization may be necessary. | Not required. |
| Instrumentation Cost | Low to Moderate. | Moderate. | High. |
| Typical Use Case | Routine quality control, purity assay, and stability testing.[11] | Analysis of volatile impurities, residual solvents, and genotoxic impurities. | Impurity identification, metabolomics, and analysis of complex mixtures. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the validation of the HPLC-UV method for this compound purity assessment.
Caption: Workflow for HPLC-UV Method Validation and Application.
Logical Relationship: Decision Tree for Out-of-Specification (OOS) Results
This diagram outlines a logical approach to investigating an out-of-specification (OOS) result during the purity assessment of this compound.
Caption: Decision Tree for an Out-of-Specification (OOS) Investigation.
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. Elimination and detoxification of phenanthrene assisted by a laccase from halophile Alkalibacillus almallahensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. jpbsci.com [jpbsci.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effective API analysis using UHPLC-UV and a single quadrupole mass detector | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Confirming the Structure of Phenanthren-4-ol Derivatives: A Comparative Guide
The precise structural elucidation of phenanthrene derivatives is paramount for understanding their chemical properties, biological activities, and potential applications in materials science and drug discovery. Phenanthren-4-ol, a hydroxylated derivative of phenanthrene, and its analogs are of significant interest due to their presence in natural products and their potential as synthetic intermediates. This guide provides a comparative overview of key analytical techniques for confirming the structure of this compound derivatives, supported by experimental data and detailed protocols.
Spectroscopic and Crystallographic Techniques for Structural Confirmation
The definitive confirmation of the structure of this compound and its derivatives relies on a combination of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography are the most powerful tools for this purpose. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual protons and carbons, while two-dimensional (2D) NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms.
Experimental Protocol: 1D and 2D NMR Spectroscopy
A general protocol for acquiring NMR spectra of a this compound derivative is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D ¹H NMR Acquisition : Acquire a proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
1D ¹³C NMR Acquisition : Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings (typically through 2-3 bonds).[1]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly attached to carbons (¹JCH).[1]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH), which is crucial for connecting different spin systems.[1]
-
Data Presentation: NMR Spectroscopic Data of Phenanthrene Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Phenanthrene | H1/H8: 8.68 (d), H2/H7: 7.59 (t), H3/H6: 7.64 (t), H4/H5: 7.88 (d), H9/H10: 7.73 (s) | C1/C8: 129.2, C2/C7: 129.2, C3/C6: 131.2, C4/C5: 129.6, C4a/C4b: 132.9, C9/C10: 131.2, C8a/C10a: 134.7 |
Note: Data is for the parent phenanthrene molecule and serves as a baseline.[2] The numbering of phenanthrene is standard, starting from the top-most right-hand carbon of the right-most ring and proceeding clockwise around the periphery, with internal carbons numbered last.
Structure Confirmation Workflow using NMR
Caption: Workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Electron Impact (EI) is a common ionization technique for GC-MS, which often leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization method typically used for LC-MS, which usually results in a prominent molecular ion peak.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured, and a mass spectrum is generated.
Data Presentation: Expected Mass Spectrometry Data for this compound
| Technique | Expected Observation for this compound (C₁₄H₁₀O) | Interpretation |
| HRMS (ESI) | [M+H]⁺ at m/z 195.0804 or [M-H]⁻ at m/z 193.0659 | Confirms the molecular formula. The calculated exact mass of C₁₄H₁₀O is 194.0732. |
| EI-MS | Molecular ion (M⁺) peak at m/z 194. Fragmentation peaks corresponding to loss of H, CO, and other fragments. | The fragmentation pattern provides structural information. For phenols, loss of CO is a characteristic fragmentation.[3] |
The fragmentation of phenanthrene itself under electron impact is known to produce a series of ions corresponding to the loss of hydrogen atoms and C₂H₂ units.[4] For this compound, characteristic fragmentation would involve the hydroxyl group.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth : High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Data Collection : A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement : The diffraction data are used to solve the crystal structure and refine the atomic positions.
While a specific crystal structure for this compound was not found in the search results, the crystal structure of the parent phenanthrene molecule is well-established.[5] The introduction of a substituent can influence the crystal packing. For sterically hindered phenanthrene derivatives, significant helical distortion of the aromatic system can be observed.[6]
Visualizing Key Structural Correlations
The following diagram illustrates the key HMBC correlations that would be expected for a this compound derivative, which are crucial for unambiguously determining the position of the hydroxyl group and the substitution pattern on the aromatic rings.
Caption: Expected key HMBC correlations for this compound.
Conclusion
Confirming the structure of this compound derivatives requires a multi-technique approach. NMR spectroscopy is fundamental for establishing the carbon-hydrogen framework and connectivity. Mass spectrometry provides crucial information on molecular weight and formula, with fragmentation patterns offering additional structural insights. For an unambiguous and detailed three-dimensional structure, single-crystal X-ray crystallography is the gold standard. By combining the data from these complementary techniques, researchers can confidently elucidate the structures of novel this compound derivatives, paving the way for further investigation into their properties and applications.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. bmse000560 Phenanthrene at BMRB [bmrb.io]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray and quantum chemical studies of strained phenanthrenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Comparative Cytotoxicity of Phenanthren-4-ol and Its Isomers: A Guide for Researchers
A detailed analysis of the cytotoxic effects of Phenanthren-4-ol and its isomers reveals significant variations in potency, underscoring the critical role of hydroxyl group positioning on the phenanthrene core in determining biological activity. This guide provides a comparative overview of their cytotoxic profiles, supported by available experimental data and insights into their potential mechanisms of action.
Quantitative Cytotoxicity Data
To facilitate a comparative understanding, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its isomers from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methodologies.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Phenanthren-9-ol (9-Phenanthrol) | - | TRPM4 Inhibition | ~0.02 | [1] |
| Substituted Phenanthrene Derivatives | Various Cancer Cell Lines | MTT Assay | 0.08 - 1.66 µg/mL | [2] |
| 6-Methoxycoelonin (a dihydrophenanthrene) | Melanoma Cells | MTT Assay | 2.59 ± 0.11 | [3] |
| 5-hydroxy-2,3-dimethoxy-1,4-phenanthrenequinone | HL-60 | Not Specified | 4.7 | [2] |
Note: Data for Phenanthren-1-ol, Phenanthren-2-ol, Phenanthren-3-ol, and a direct cytotoxic IC50 value for this compound on a specific cell line were not available in the reviewed literature. The provided data for phenanthrene derivatives highlights the range of cytotoxic potencies observed in this class of compounds.
Structure-Activity Relationship and Mechanistic Insights
The cytotoxic potential of phenanthrene derivatives is intricately linked to their chemical structure. Studies on related polycyclic aromatic hydrocarbons, such as hydroxylated naphthalenes, have shown that the position of the hydroxyl group significantly impacts cytotoxic activity.[4][5] This suggests that the spatial arrangement of the hydroxyl group on the phenanthrene rings of different isomers likely influences their interaction with biological targets, leading to varied cytotoxic outcomes.
Phenanthrene and its derivatives have been shown to induce cell death through apoptosis.[6][7][8][9][10] The apoptotic process can be triggered through various signaling pathways. While specific pathways for each hydroxyphenanthrene isomer are not fully elucidated, general mechanisms for phenanthrene compounds involve the modulation of key cellular signaling cascades.
Signaling Pathways in Phenanthrene-Induced Cytotoxicity
The cytotoxic effects of phenanthrene derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
General Phenanthrene-Induced Apoptotic Pathways: Research has implicated the PI3K/Akt and NF-κB signaling pathways in the cytotoxic and inflammatory responses to phenanthrene exposure.[10] Phenanthrene has been shown to induce apoptosis through the intrinsic pathway, involving mitochondrial dysfunction.[6][7][8]
Specific Pathway for Phenanthren-9-ol (9-Phenanthrol): More specific information is available for 9-phenanthrol, which is a known inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel .[1] Inhibition of this channel can disrupt cellular ion homeostasis and affect downstream signaling. Furthermore, 9-phenanthrol has been shown to modulate the PI3K/AKT/NF-κB signaling pathway .
Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a potential signaling pathway for phenanthrene-induced apoptosis.
Caption: General experimental workflow for assessing the cytotoxicity of Phenanthrenol isomers.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Toxic mechanism on phenanthrene-triggered cell apoptosis, genotoxicity, immunotoxicity and activity changes of immunity protein in Eisenia fetida: Combined analysis at cellular and molecular levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenanthrene-Induced Apoptosis and Its Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maternal exposure to phenanthrene induces testicular apoptosis and Sertoli cell dysfunction in F1 adult male mice: A histological and molecular study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure to phenanthrene affects oocyte meiosis by inducing mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Phenanthrene Derivatives: A Comparative Analysis
While specific anticancer activity data for Phenanthren-4-ol remains elusive in publicly available research, a significant body of evidence highlights the potential of the broader phenanthrene class as a source of novel oncology therapeutics. This guide provides a comparative overview of the anticancer activities of various phenanthrene derivatives, supported by experimental data, detailed protocols, and visualizations of key cellular pathways.
Researchers and drug development professionals are increasingly turning their attention to the diverse chemical scaffolds found in nature for novel anticancer agents. Phenanthrenes, a class of polycyclic aromatic hydrocarbons, have emerged as a promising area of investigation due to their demonstrated cytotoxic effects against a range of cancer cell lines.[1][2] The planar structure of the phenanthrene nucleus is thought to facilitate intercalation with DNA, a key mechanism in cancer chemotherapy.[1][3] This guide synthesizes findings from multiple studies to offer a comparative perspective on the anticancer efficacy of various phenanthrene derivatives.
Comparative Anticancer Activity of Phenanthrene Derivatives
The anticancer activity of phenanthrene derivatives is significantly influenced by the nature and position of their chemical substituents. The following table summarizes the 50% inhibitory concentration (IC50) values of several phenanthrene derivatives against various human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthrene-based Tylophorine Derivatives | |||
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-prolinol (5a) | H460 (Large-cell lung carcinoma) | 11.6 | [4][5] |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-valinol (9) | H460 (Large-cell lung carcinoma) | 6.1 | [4][5] |
| Phenanthrenequinones | |||
| Calanquinone A (6a) | Various (e.g., HepG2, A549, MCF-7) | 0.08 - 0.89 (µg/mL) | [6] |
| Denbinobin (6b) | Various (e.g., HepG2, A549, MCF-7) | 0.08 - 1.06 (µg/mL) | [6] |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (10d) | Hep-2 (Epidermoid carcinoma) | 2.81 (µg/mL) | [7] |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (10d) | Caco-2 (Colon carcinoma) | 0.97 (µg/mL) | [7] |
| Other Phenanthrene Derivatives | |||
| Effusol derivative (3) | MCF-7 (Breast cancer) | 5.8 | [8] |
| Effusol derivative (3) | T47D (Breast cancer) | 7.0 | [8] |
| Effusol derivative (3) | A2780 (Ovarian cancer) | 8.6 | [8] |
| Compound 22 | THP-1 (Monocytic leukemia) | 3 | [1] |
| Hydrojuncuenin (23) | THP-1 (Monocytic leukemia) | 5 | [1] |
Experimental Protocols
The evaluation of anticancer activity for phenanthrene derivatives predominantly relies on in vitro cytotoxicity assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to assess cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The phenanthrene derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells containing untreated cells and vehicle-treated cells are also included. The plates are then incubated for a further 48-72 hours.[4]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the process of evaluating anticancer activity and the potential mechanisms of action of phenanthrene derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway implicated in their effects.
Caption: A generalized workflow for screening the anticancer activity of phenanthrene derivatives.
Phenanthrene-based tylophorine derivatives have been reported to exert their antitumor effects by inhibiting the activation of the Akt and NF-κB signaling pathways.[9] These pathways are critical for cell survival and proliferation, and their inhibition can lead to apoptosis (programmed cell death).
Caption: Inhibition of the Akt/NF-κB pathway by certain phenanthrene derivatives, leading to apoptosis.
Conclusion
While the anticancer profile of this compound specifically requires further investigation, the broader family of phenanthrene derivatives demonstrates significant potential as a source of novel anticancer drug candidates. The structure-activity relationships observed, with varying substitutions on the phenanthrene core leading to a range of cytotoxic potencies, underscore the importance of continued research in this area. Future studies focusing on the synthesis of new derivatives, elucidation of their precise mechanisms of action, and in vivo efficacy will be crucial in translating the promise of phenanthrenes into tangible clinical applications.
References
- 1. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids | MDPI [mdpi.com]
- 5. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Evaluating the Antimicrobial Spectrum of Phenanthren-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antimicrobial spectrum of phenanthrene compounds, with a specific focus on the potential of Phenanthren-4-ol and its derivatives. Due to the limited direct experimental data on this compound, this document leverages data from closely related phenanthrene structures, such as the natural antibiotic blestriacin, to provide a comparative analysis against other antimicrobial agents. The information is intended to guide further research and development in the field of novel antimicrobial discovery.
Phenanthrenes, a class of polycyclic aromatic hydrocarbons, have garnered significant interest for their diverse biological activities, including antimicrobial properties against a range of pathogens.[1][2] Natural phenanthrenes, often found in plant families like Orchidaceae and Juncaceae, have shown effectiveness against various pathogens, including drug-resistant strains.[3][4]
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6][7]
The following table summarizes the antimicrobial activity of a representative phenanthrene antibiotic, blestriacin, compared to a standard antibiotic (Vancomycin) and a common essential oil component with known antimicrobial properties (Terpinen-4-ol).
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Phenanthrene (Blestriacin) | Terpinen-4-ol | Vancomycin |
| Staphylococcus aureus (MSSA) | 2 - 8[3] | ~2500 | 1 - 2 |
| Staphylococcus aureus (MRSA) | 2 - 8[3] | ~5000 | >1000 |
| Enterococcus faecalis | 4[3] | Not widely reported | 1 - 4 |
| Escherichia coli | >128[3] | ~5000 | >128 |
| Pseudomonas aeruginosa | >128[3] | ~20000 | >128 |
Note: Data for Terpinen-4-ol is often reported as a percentage (v/v) and has been converted to µg/mL for comparative purposes, which can vary based on density. MRSA: Methicillin-resistant Staphylococcus aureus; MSSA: Methicillin-susceptible Staphylococcus aureus.
Recent studies on other phenanthrenes isolated from Juncus articulatus have also shown potent activity against both MSSA and MRSA, with MIC values as low as 15.1 µM.[4] Another novel phenanthrene alkaloid demonstrated a broad spectrum of activity, inhibiting Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[8]
Mechanism of Action: Proposed Signaling Pathway
The antimicrobial action of many phenanthrene derivatives, such as blestriacin, is attributed to their ability to disrupt the bacterial cell membrane.[3][9] This disruption leads to a loss of membrane potential and integrity, ultimately causing bacterial cell death. This mechanism is advantageous as it presents a lower propensity for the development of resistance compared to antibiotics that target a single specific enzyme.[3]
Caption: Proposed mechanism of phenanthrene antibiotics.
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the antimicrobial spectrum of a compound. The broth microdilution method is a standardized and widely used technique.[10][11]
1. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, test compound (this compound), and control antibiotics.
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile MHB into all wells of a 96-well plate.
-
Add 50 µL of the test compound at twice the highest desired concentration to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.[11]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.[12]
-
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).[7]
2. Minimum Bactericidal Concentration (MBC) Assay Protocol
-
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Aspirate a small volume (e.g., 10 µL) from each of these wells.
-
Spot-plate the aspirated culture onto a fresh agar plate (e.g., Mueller-Hinton Agar).[9]
-
Incubate the agar plate at 37°C for 18-24 hours.
-
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[5][6]
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound.
Caption: Workflow for MIC and MBC determination.
Conclusion
The available data on phenanthrene compounds suggest a promising antimicrobial profile, particularly against Gram-positive bacteria, including resistant strains like MRSA. The proposed mechanism of action, targeting the bacterial membrane, is a desirable trait for new antimicrobial agents as it may slow the development of resistance. While specific data for this compound is scarce, the activity of structurally similar compounds provides a strong rationale for its investigation as a potential antimicrobial agent. The experimental protocols outlined in this guide offer a standardized approach for the systematic evaluation of its antimicrobial spectrum. Further research is warranted to isolate or synthesize this compound and perform comprehensive antimicrobial susceptibility testing to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development [frontiersin.org]
- 4. Phenanthrenes from Juncus articulatus with Antibacterial and Biofilm Formation Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the Synthesis of Phenanthren-4-ol
For Researchers, Scientists, and Drug Development Professionals
Phenanthren-4-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon phenanthrene, serves as a crucial intermediate in the synthesis of various complex organic molecules and is a metabolite of phenanthrene. The strategic placement of the hydroxyl group at the 4-position of the phenanthrene nucleus makes it a valuable precursor for the development of novel pharmaceutical agents and materials. This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of this compound, offering detailed experimental protocols and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Aromatization of a Tetrahydrophenanthrenone Precursor
This approach involves the aromatization of a partially saturated phenanthrene precursor, specifically 4-oxo-1,2,3,4-tetrahydrophenanthrene, to introduce the hydroxyl group and fully aromatic phenanthrene core in a single key step.
Experimental Protocol
Synthesis of this compound from 4-oxo-1,2,3,4-tetrahydrophenanthrene [1]
A 1000 mL three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. To the flask, 400 mL of carbon tetrachloride is added, followed by 26.0 g of 4-oxo-1,2,3,4-tetrahydrophenanthrene and 26.5 g of N-bromosuccinimide (NBS). The reaction mixture is then illuminated with a 600-watt Quartzlite lamp for 6 hours. Following this period, an additional 2.0 g of NBS is added, and the mixture is refluxed for 1 hour. After cooling to room temperature, the solid is filtered and washed with carbon tetrachloride. The crude product is then recrystallized from 220 mL of ethyl acetate. The resulting solid is washed with several portions of warm water and dried under vacuum in the presence of phosphorus pentoxide (P₂O₅) to yield this compound.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via aromatization.
Method 2: Sulfonation of Phenanthrene followed by Alkali Fusion
This classical approach relies on the functionalization of the parent phenanthrene core. First, phenanthrene is sulfonated to introduce a sulfonic acid group, which is then converted to the desired hydroxyl group through a high-temperature alkali fusion.
Experimental Protocol
Step 1: Synthesis of Sodium 4-Phenanthrenesulfonate
This protocol is an adaptation of the general procedure for phenanthrene sulfonation, optimized for the formation of the 4-isomer.
In a suitable reaction vessel, phenanthrene is dissolved in a non-polar solvent such as nitrobenzene. Concentrated sulfuric acid is added dropwise at a controlled temperature, typically below 0°C, to favor sulfonation at the 4-position. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography. The reaction mixture is then carefully poured onto ice, and the precipitated phenanthrenesulfonic acid is collected by filtration. To obtain the sodium salt, the acid is neutralized with a solution of sodium hydroxide. The resulting sodium 4-phenanthrenesulfonate is then purified by recrystallization.
Step 2: Alkali Fusion of Sodium 4-Phenanthrenesulfonate to Yield this compound
This is a general procedure for alkali fusion of arylsulfonates.
In a high-temperature resistant vessel (e.g., a nickel or iron crucible), a mixture of sodium hydroxide and potassium hydroxide is heated to a molten state (typically 300-320°C). Sodium 4-phenanthrenesulfonate is then carefully added in small portions to the molten alkali. The mixture is stirred and maintained at this high temperature for a period of time to ensure complete conversion. After cooling, the solid mass is dissolved in water. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid or sulfuric acid, which precipitates the crude this compound. The product is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization or column chromatography.
Reaction Pathway
Caption: Pathway for this compound synthesis via sulfonation and alkali fusion.
Comparison of Synthesis Methods
| Parameter | Method 1: Aromatization | Method 2: Sulfonation & Alkali Fusion |
| Starting Material | 4-oxo-1,2,3,4-tetrahydrophenanthrene | Phenanthrene |
| Key Reagents | N-bromosuccinimide | Sulfuric acid, Sodium hydroxide, Potassium hydroxide |
| Reaction Steps | 1 | 2 |
| Reaction Conditions | Photochemical irradiation, Reflux | Low temperature sulfonation, High temperature fusion |
| Yield | 32.25%[1] | Variable, often moderate to good |
| Purity/Purification | Recrystallization from ethyl acetate[1] | Recrystallization, Column chromatography |
| Advantages | Fewer synthetic steps. | Readily available starting material (phenanthrene). |
| Disadvantages | Use of a specialized photochemical reactor. The starting material may require separate synthesis. | Harsh reaction conditions (high temperature, strong alkali). Potential for side products during sulfonation. |
Conclusion
Both presented methods offer viable routes to this compound, each with its own set of advantages and disadvantages. The choice of method will ultimately depend on the specific requirements of the researcher, including the availability of starting materials and equipment, desired scale of the reaction, and tolerance for harsh reaction conditions.
The Aromatization of 4-oxo-1,2,3,4-tetrahydrophenanthrene (Method 1) is a more direct, single-step conversion to the final product. This can be advantageous in terms of overall efficiency and reduced purification steps. However, it requires a specific, non-commercially common starting material and specialized photochemical equipment.
The Sulfonation of Phenanthrene followed by Alkali Fusion (Method 2) is a more traditional and classical approach. Its main advantage lies in the use of the readily available and inexpensive starting material, phenanthrene. However, this two-step process involves extreme reaction conditions, particularly the high-temperature alkali fusion, which may not be suitable for all laboratory settings and can lead to lower overall yields and the formation of byproducts requiring more extensive purification.
Researchers should carefully consider these factors when planning the synthesis of this compound to select the methodology that best aligns with their research goals and available resources.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Phenanthren-4-ol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Phenanthren-4-ol, a hydroxylated metabolite of phenanthrene, is crucial for toxicological studies, environmental monitoring, and drug metabolism research. Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and interchangeability of data generated by different analytical techniques. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by representative experimental data and detailed protocols.
Data Presentation: Comparative Performance of Analytical Methods
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio. | Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions. |
| Specificity | Moderate to High | High | Very High |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range[1] | fg/mL to pg/mL range |
| **Linearity (R²) ** | Typically >0.99 | Typically >0.99 | Typically >0.999 |
| Precision (%RSD) | <15% | <15% | <10% |
| Accuracy (%Recovery) | 85-115% | 90-110% | 95-105% |
| Sample Matrix | Cleaner samples, pharmaceutical formulations. | Biological (urine, blood, tissue), environmental samples.[1][2] | Complex biological fluids (plasma, urine). |
| Throughput | High | Moderate | High |
| Derivatization | Not typically required. | Required to increase volatility and thermal stability. | Not always required, but can improve ionization. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below is a representative protocol for the analysis of this compound using GC-MS, a commonly employed technique for this class of compounds.
Protocol 1: Quantitative Analysis of this compound in Biological Matrices by GC-MS
This protocol is adapted from established methods for the analysis of hydroxyphenanthrenes in biological samples.[1][2]
1. Sample Preparation (Urine/Plasma)
-
Enzymatic Hydrolysis: To 1 mL of the biological sample, add a solution of β-glucuronidase/arylsulfatase to deconjugate the glucuronide and sulfate metabolites of this compound. Incubate at 37°C for a specified period (e.g., 2-4 hours).
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Liquid-Liquid Extraction (LLE): Extract the hydrolyzed sample with a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Vortex and centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at a specified temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound, which is more volatile and thermally stable for GC analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for 1 minute, then ramp at a specific rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) and hold for a few minutes.
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound TMS derivative and the internal standard.
-
4. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in a blank matrix and subject them to the same extraction and derivatization procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization: Diagrams
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows and the logical relationship in a cross-validation study.
Caption: General workflow for the cross-validation of analytical methods.
References
Phenanthrene vs. Phenanthren-4-ol: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the polycyclic aromatic hydrocarbon (PAH) phenanthrene and its hydroxylated metabolite, phenanthren-4-ol. Understanding the differential effects of these two compounds is crucial for toxicology, pharmacology, and the development of new therapeutic agents. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways.
Introduction
Phenanthrene is a three-ringed polycyclic aromatic hydrocarbon commonly found in the environment as a product of incomplete combustion of organic materials. While not considered a potent carcinogen itself, its metabolism in biological systems can lead to the formation of more reactive and potentially toxic derivatives, including hydroxylated forms like this compound. The addition of a hydroxyl group can significantly alter the physicochemical properties and biological interactions of the parent molecule, leading to distinct toxicological and pharmacological profiles. This guide explores these differences through a review of available experimental data.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the cytotoxicity, genotoxicity, and aryl hydrocarbon receptor (AhR) activation for phenanthrene and its derivatives. Direct comparative data for this compound is limited in some areas; where unavailable, data for closely related hydroxylated or substituted phenanthrenes are provided to infer potential activity.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Phenanthrene | Hep-2 (human epidermoid carcinoma) | MTT | > 10 µg/mL (~56 µM) | [1] |
| Caco-2 (human colon carcinoma) | MTT | > 10 µg/mL (~56 µM) | [1] | |
| Ca9-22 (human gingival carcinoma) | MTT | 3.91 µg/mL (~21.9 µM) | [2] | |
| Various Phenanthrene Derivatives | H460 (human large-cell lung carcinoma) | MTT | 6.1 - 68.1 | [3] |
| 6-Methoxycoelonin (a dihydrophenanthrene) | UACC-62 (melanoma) | MTT | 2.59 | [4] |
| Cymucronin (a phenanthrene derivative) | U-87 MG (glioblastoma) | CCK-8 | 17.08 - 19.91 | [5] |
Table 2: Genotoxicity Data (Ames Test)
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Reference |
| Phenanthrene | TA98, TA100 | +/- | Negative | [6][7] |
| 9-Hydroxyphenanthrene | TA1535, TA1537, TA1538, TA98, TA100 | - | Mutagenic | [8] |
| 1-Methylphenanthrene | TA98, TA100 | + | Mutagenic | [6][7] |
| 9-Methylphenanthrene | TA98, TA100 | + | Mutagenic | [6][7] |
Table 3: Aryl Hydrocarbon Receptor (AhR) Activation
| Compound | Assay System | Endpoint | EC50 (µM) | Reference |
| Phenanthrene | Yeast bioassay | AhR activation | ~100 (relative activation) | [9] |
| 4-Methylphenanthrene | Yeast bioassay | AhR activation | 11.7 | [9] |
| Phenanthrene | Atlantic cod head kidney cells | AhR protein expression | N/A (Induction observed) | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of phenanthrene or this compound in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1537).
-
Metabolic Activation (optional): For compounds that may require metabolic activation to become mutagenic, prepare an S9 mix from the liver homogenate of Aroclor 1254-induced rats.[6][7]
-
Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix or phosphate buffer.
-
Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows discussed in this guide.
Caption: Metabolic activation pathway of phenanthrene leading to potentially toxic metabolites.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PAHs.
Caption: Overview of the PI3K/AKT and NF-κB signaling pathways and potential modulation by phenanthrene and this compound.
Discussion and Conclusion
The available data suggest that the biological activities of phenanthrene and its hydroxylated metabolite, this compound, can differ significantly.
-
Cytotoxicity: While phenanthrene itself exhibits moderate to low cytotoxicity, its hydroxylated and otherwise substituted derivatives can have significantly higher cytotoxic potential against various cancer cell lines.[1][2][3][4][5] This suggests that the metabolic conversion of phenanthrene to compounds like this compound could be a critical step in its overall toxicity profile.
-
Genotoxicity: Phenanthrene is generally considered non-mutagenic in the Ames test.[6][7] However, some of its metabolites, such as 9-hydroxyphenanthrene, have been shown to be mutagenic.[8] This highlights the importance of metabolic activation in the genotoxicity of phenanthrene. The mutagenicity of this compound has not been explicitly reported and warrants further investigation.
-
Signaling Pathways: Phenanthrene is known to activate the Aryl Hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism.[9][10] This activation leads to the induction of cytochrome P450 enzymes, which are responsible for the metabolism of phenanthrene into its various derivatives, including this compound. Phenanthrene has also been shown to activate pro-inflammatory signaling pathways such as PI3K/AKT and NF-κB. In contrast, as a phenolic compound, this compound may possess antioxidant properties and potentially inhibit the NF-κB pathway, a key regulator of inflammation.[11] This opposing effect on a critical inflammatory pathway represents a significant divergence in the biological activities of the parent compound and its metabolite.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenicity of phenanthrene and phenanthrene K-region derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl hydrocarbon receptor protein and Cyp1A1 gene induction by LPS and phenanthrene in Atlantic cod (Gadus morhua) head kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of adhesion molecule expression by phenanthrene-containing extract of bulbils of Chinese Yam in vascular smooth muscle cells through inhibition of MAPK, Akt and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of Phenanthrene Compounds Against Known Cancer Drugs
An Objective Comparison of Cytotoxic Activity for Researchers and Drug Development Professionals
The search for novel anticancer agents has led to the exploration of various natural and synthetic compounds. Among these, phenanthrenes, a class of polycyclic aromatic hydrocarbons, have demonstrated promising biological activities, including anti-inflammatory, antimicrobial, and notably, cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxic efficacy of a representative phenanthrene, Denbinobin , against a standard chemotherapeutic agent, Doxorubicin .
Due to the limited specific data available for "Phenanthren-4-ol," this guide utilizes Denbinobin as a well-studied exemplar of the phenanthrene class. Denbinobin, isolated from the stems of Dendrobium moniliforme, has been shown to possess anti-tumoral and anti-inflammatory properties.[3] This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven benchmark of a representative phenanthrene's performance against an established cancer drug.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Denbinobin and Doxorubicin against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency of the compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Denbinobin | SNU-484 | Gastric Cancer | 7.9 | [4] |
| SK-Hep-1 | Hepatocellular Carcinoma | 16.4 | [4] | |
| HeLa | Cervical Cancer | 22.3 | [4] | |
| Doxorubicin | SMMC-7721 | Hepatocellular Carcinoma | Not specified, but used in study | [5][6] |
| HeLa | Cervical Cancer | 2.9 | [7] | |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [7] | |
| MCF-7 | Breast Cancer | 0.68 ± 0.07 | [8] | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 0.68 ± 0.07 | [8] |
Experimental Protocols
The data presented in this guide were primarily obtained through the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the general steps for determining the cytotoxic effects of a compound on cancer cell lines.
1. Cell Seeding:
-
Culture cancer cells in appropriate medium and under standard conditions (e.g., 37°C, 5% CO2).
-
Harvest cells in the logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of culture medium.[13]
-
Incubate the plates for 24 hours to allow for cell attachment.[13]
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Denbinobin) and the reference drug (e.g., Doxorubicin) in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve a range of final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13][14]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11]
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[13][14]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[14]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value.
Visualizing Methodologies and Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Experimental workflow for determining cytotoxicity.
Studies have indicated that Denbinobin induces apoptosis in cancer cells.[2][3][4] The following diagram illustrates a plausible signaling pathway for this process.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Denbinobin, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Denbinobin inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin B enhances doxorubicin-induced apoptosis of cancer cells but not normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhein reverses doxorubicin resistance in SMMC-7721 liver cancer cells by inhibiting energy metabolism and inducing mitochondrial permeability transition pore opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. brieflands.com [brieflands.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Phenanthren-4-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Phenanthren-4-ol, a derivative of phenanthrene, requires careful handling due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
All handling of the compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. [4] Its aquatic toxicity necessitates disposal through a licensed hazardous waste management service.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a compatible, leak-proof container with a secure screw-top cap for collecting this compound waste.[5][6] The original container is often a suitable option.
-
Ensure the container is in good condition, free from cracks or deterioration.[5]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Include the date of waste generation and any other information required by your institution.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area.[7]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible chemicals are stored separately. For example, keep organic compounds like this compound away from oxidizing agents.[5]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[8]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, weighing paper, or pipette tips, should also be treated as hazardous waste and placed in a designated solid hazardous waste container. Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
Hazard Profile and Regulatory Considerations
The following table summarizes key hazard information for phenanthrene, which should be considered analogous for this compound in the absence of specific data.
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][3] | Avoid release to the environment. Collect spillage.[1][2] |
Disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States.[9] It is crucial to adhere to all federal, state, and local regulations concerning hazardous waste management.
Experimental Protocol: Waste Segregation
A fundamental experiment in any laboratory is the correct segregation of waste. For this compound, this involves:
-
Designation of Waste Containers: Establish separate, clearly labeled containers for:
-
Solid this compound waste and contaminated consumables.
-
Liquid this compound waste (if in solution).
-
Rinsate from cleaning contaminated glassware.
-
-
Compatibility Check: Before mixing any waste streams, consult a chemical compatibility chart or your EHS office. For instance, avoid mixing this compound waste with strong oxidizing agents.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of generation.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. benchchem.com [benchchem.com]
- 9. pfw.edu [pfw.edu]
Personal protective equipment for handling Phenanthren-4-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Phenanthren-4-ol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification
This compound, an aromatic alcohol, presents several potential hazards. While specific data for this compound is limited, the hazards of the parent compound, phenanthrene, and related aromatic compounds provide a strong basis for safety precautions. Phenanthrene is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][3] Skin contact, especially when followed by exposure to sunlight, may cause a rash or burn.[4]
Primary Hazards:
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][3][5]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.[6]
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7][8] Eye protection should meet EN166 or ANSI Z87 standards.[7][9] |
| Hands | Chemical-Resistant Gloves | Nitrile or Butyl rubber gloves are recommended for protection against aromatic solvents and alcohols.[7][8] Ensure gloves are of an appropriate thickness (e.g., 0.11 mm for nitrile) and are regularly inspected for signs of degradation or puncture.[3] |
| Body | Laboratory Coat / Chemical-Resistant Apron or Coveralls | A standard lab coat is the minimum requirement. For larger quantities or increased splash risk, a chemical-resistant apron or coveralls made of materials like Tychem® should be used.[10] Clothing should be long-sleeved. |
| Respiratory | N95 Respirator or Half-Face Elastomeric Respirator | Required when handling the solid powder outside of a fume hood or when dust generation is likely.[9] A fit test is required for tight-fitting respirators.[9] |
| Footwear | Closed-Toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
A. Preparation:
-
Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including this compound, solvents, glassware, and waste containers, inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
B. Handling this compound:
-
Weighing: If weighing the solid, do so in the fume hood or a ventilated balance enclosure to avoid inhaling dust.[3]
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) for all transfers to minimize the risk of spills.
C. Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials in the designated hazardous waste container.[3]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by goggles, face shield, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[2][3]
Emergency First-Aid Measures
-
In Case of Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water.[4] Seek medical attention.[4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air.[3][12] If breathing is difficult, give oxygen.[12] Seek medical attention.
-
If Swallowed: Do NOT induce vomiting.[12] Rinse mouth with water.[11][12] Call a physician or Poison Control Center immediately.[3][12]
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.
-
Solid Waste: Collect solid this compound waste and contaminated consumables (e.g., gloves, weighing paper) in a clearly labeled, sealed, and non-reactive container.[6]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[6]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[3][6]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][6] Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[3][4]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. mcrsafety.com [mcrsafety.com]
- 9. spiritsanddistilling.com [spiritsanddistilling.com]
- 10. dupont.com.sg [dupont.com.sg]
- 11. fishersci.com [fishersci.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7651-86-7 Name: this compound [xixisys.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
